molecular formula C38H56N12O14 B610287 Protirelin acetate CAS No. 120876-23-5

Protirelin acetate

Cat. No.: B610287
CAS No.: 120876-23-5
M. Wt: 904.93
InChI Key: FCUSEANSBYKTPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Protirelin Acetate, the synthetic form of the endogenous tripeptide Thyrotropin-Releasing Hormone (TRH), is a highly conserved neuropeptide that serves as a critical reagent in endocrine and neurological research . Its primary researched mechanism of action is the stimulation of the hypothalamic-pituitary-thyroid axis. Protirelin binds to specific G-protein coupled receptors (GPCRs) on thyrotrophs in the anterior pituitary, activating phospholipase C and triggering an intracellular cascade that leads to the secretion of Thyroid-Stimulating Hormone (TSH) and prolactin . This makes it an essential tool for probing thyroid function and regulation. Beyond its classical endocrine role, Protirelin is widely investigated for its neuromodulatory functions within the central nervous system, where it acts as a neurotransmitter and neuromodulator . Research applications explore its potential neuroprotective effects, its influence on behaviors such as locomotion and arousal, and its ability to modulate the actions of other neurotransmitters . Furthermore, due to its short plasma half-life and poor blood-brain barrier permeability, this compound and its more stable analogs, such as Taltirelin, are central to studies aiming to develop improved therapeutic agents for conditions like spinocerebellar degeneration and opioid-induced respiratory depression . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

acetic acid;N-[1-(2-carbamoylpyrrolidin-1-yl)-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C16H22N6O4.3C2H4O2/c2*17-14(24)12-2-1-5-22(12)16(26)11(6-9-7-18-8-19-9)21-15(25)10-3-4-13(23)20-10;3*1-2(3)4/h2*7-8,10-12H,1-6H2,(H2,17,24)(H,18,19)(H,20,23)(H,21,25);3*1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCUSEANSBYKTPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(=O)O.CC(=O)O.C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)N.C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H56N12O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

904.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Historical Perspectives on Thyrotropin Releasing Hormone Trh and Protirelin Acetate Discovery

Elucidation of TRH Structure and Initial Isolation

The quest to identify the factors responsible for pituitary gland regulation was a significant scientific endeavor of the mid-20th century. The theoretical groundwork laid by researchers like Geoffrey Harris, who proposed that the hypothalamus controlled the pituitary via chemical messengers, set the stage for a competitive race to isolate these substances. endocrinology.org

This intense scientific pursuit culminated in the late 1960s, led by the independent research groups of Roger Guillemin and Andrew Schally. endocrinology.orgpnas.org Their work, which involved processing enormous quantities of hypothalamic tissues—millions of pig or sheep brains—was a monumental undertaking. bioscientifica.com The challenge was immense due to the minute quantities of the hormone present in these tissues. bioscientifica.com

In 1969, both teams successfully isolated and characterized the molecule, then known as Thyrotropin-Releasing Factor (TRF). pnas.org The structure was revealed to be a surprisingly simple tripeptide: (pyro)Glu-His-Pro-NH2. bioscientifica.com This discovery was a landmark achievement, confirming that the brain produces peptide hormones to regulate pituitary function. endocrinology.org For their groundbreaking discoveries concerning the peptide hormone production of the brain, both Guillemin and Schally were awarded a share of the 1977 Nobel Prize in Physiology or Medicine. endocrinology.orgnih.gov

Key Milestone Description Lead Researchers Year
Isolation of TRH Successful isolation from porcine and ovine hypothalamic tissues. laskerfoundation.orgAndrew Schally, Roger Guillemin1969
Structure Elucidation Determination of the tripeptide structure: (pyro)Glu-His-Pro-NH2. bioscientifica.comAndrew Schally, Roger Guillemin1969
Nobel Prize Awarded for discoveries concerning peptide hormone production of the brain. endocrinology.orgAndrew Schally, Roger Guillemin1977

Development of Synthetic TRH Analogues and Protirelin (B58367) Acetate (B1210297) for Research

Following the successful isolation and synthesis of TRH, the scientific community began to explore its therapeutic and diagnostic potential. The natural form of TRH, however, has a very short half-life, lasting only a couple of minutes in the bloodstream before being broken down, which limits its clinical and research utility. yourhormones.info This spurred the development of synthetic analogues designed to be more stable and possess modified activity profiles.

Protirelin acetate is the pharmaceutical name for a synthetic version of TRH. wikipedia.orgdrugbank.com Its development provided researchers with a stable and reliable tool to study the effects of TRH in various physiological and pathological states. medchemexpress.com The creation of Protirelin and other analogues allowed for more controlled investigations into the hypothalamic-pituitary-thyroid axis and the broader functions of TRH. wikipedia.orgnih.gov These synthetic peptides were crucial for characterizing TRH receptors and understanding how structural modifications could alter binding affinity and biological effect, paving the way for developing compounds with more selective actions, such as those with potent central nervous system effects but negligible hormonal activity. nih.govmdpi.com

Landmark Discoveries in TRH Peptidergic System Biology

The availability of synthetic TRH, including this compound, revolutionized the understanding of the TRH peptidergic system. Initial research confirmed its primary role in stimulating the anterior pituitary to release thyrotropin (TSH) and prolactin. bioscientifica.comyourhormones.infonih.gov The TRH test, using intravenous protirelin, became a diagnostic tool to assess pituitary function and diagnose thyroid disorders. wikipedia.orgnih.gov

Subsequent research revealed that TRH's influence extends far beyond the pituitary-thyroid axis. The hormone and its receptors were found to be widely distributed throughout the central and peripheral nervous systems, suggesting a broader role as a neurotransmitter or neuromodulator. yourhormones.infonih.gov

Key discoveries about the TRH peptidergic system include:

Extra-pituitary Functions : Research demonstrated that TRH can influence arousal, feeding behavior, and body temperature. yourhormones.infomedchemexpress.com It also showed effects on cholinergic, noradrenergic, and dopaminergic systems in the brain. nih.gov

Receptor Characterization : The identification and characterization of specific G protein-coupled receptors for TRH (TRH-R1 and TRH-R2 in rodents) were crucial steps. nih.govfrontiersin.org This allowed for a deeper understanding of the molecular mechanisms through which TRH exerts its diverse effects. frontiersin.org

Coexistence with other Neurotransmitters : It was discovered that TRH can coexist in the same neurons with other classical neurotransmitters and neuromodulators, raising new questions about the complexity of synaptic transmission. nih.govnih.gov

Pathophysiological Roles : In certain pathological conditions, such as acromegaly, Cushing's disease, and some forms of depression, TRH was found to stimulate the release of other hormones like growth hormone (GH) and adrenocorticotropic hormone (ACTH). wikipedia.orgnih.govtaylorfrancis.com

These landmark findings, facilitated by the use of synthetic analogues like this compound, transformed TRH from a simple releasing factor into a multifaceted neuropeptide with significant and complex roles in both endocrine and neural regulation.

Advanced Synthetic Methodologies and Chemical Derivatization of Protirelin Acetate

Solid-Phase Peptide Synthesis (SPPS) Techniques for Protirelin (B58367) Acetate (B1210297) and Analogues

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry and a widely used method for producing Protirelin (Thyrotropin-Releasing Hormone, TRH) and its analogues. psu.edu The fundamental principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. psu.eduresearchgate.net This approach simplifies the purification process, as excess reagents and by-products can be removed by simple filtration and washing after each coupling and deprotection step. nih.gov

The synthesis begins by anchoring the C-terminal amino acid, in this case, Prolinamide, to the solid support. nih.gov For TRH and its analogues, various resins have been employed. An efficient synthesis of a TRH analogue, Glp-His-Hyp-OH, utilized a 2-chlorotrityl resin. nih.gov This bulky and mild-acid-sensitive resin is advantageous as it effectively suppresses the formation of dioxopiperazine, a common side reaction in peptide synthesis. nih.gov

The elongation of the peptide chain proceeds through a series of coupling and deprotection cycles. researchgate.net The two primary strategies for protecting the α-amino group of the amino acids are the t-Boc/Bzl and Fmoc/tBu methods. researchgate.net In the synthesis of the TRH analogue Glp-His-Hyp-OH, Nα-Fmoc protected amino acids were used. nih.gov The coupling of each amino acid is facilitated by activating agents. The combination of dicyclohexylcarbodiimide (B1669883) (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt) is a classic choice, while reagents like O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) are also employed for efficient amide bond formation. nih.gov

Once the desired sequence ({pGlu}-His-Pro-NH2) is assembled on the resin, the final step is cleavage, where the peptide is detached from the solid support and side-chain protecting groups are removed. A common cleavage cocktail for this purpose is a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane. google.com

SPPS has been successfully used to prepare various TRH analogues designed to have more selective effects on the central nervous system. nih.gov For example, the analogue pyro(α-aminoadipyl)-histidyl-prolinamide was prepared using the solid-phase method. nih.gov The development of SPPS has been crucial for creating libraries of such analogues for structure-activity relationship (SAR) studies. acs.org

Table 1: Key Reagents in Solid-Phase Peptide Synthesis (SPPS) of TRH and Analogues

ComponentExample(s)Function/Purpose in SynthesisReference
Solid Support (Resin) 2-chlorotrityl resinInsoluble polymer support; bulky group suppresses side reactions like dioxopiperazine formation. nih.gov
Protecting Group Fmoc (9-fluorenylmethoxycarbonyl)Protects the Nα-amino group of the amino acid during coupling to prevent self-polymerization. researchgate.netnih.gov
Coupling Reagents DCC/HOBt, HATUActivate the carboxyl group of the incoming amino acid to facilitate amide bond formation. nih.gov
Cleavage Reagent Trifluoroacetic acid (TFA) cocktailCleaves the completed peptide from the resin and removes side-chain protecting groups. google.com

Solution-Phase Synthesis Approaches for TRH Peptides

Before the dominance of SPPS, solution-phase synthesis was the original and only method for creating peptides. nih.gov This classical approach, also known as liquid-phase peptide synthesis, involves the sequential coupling of protected amino acids or peptide fragments in a homogenous solution. nih.govmdpi.com After each synthetic step, the intermediate product must be isolated and purified, often through techniques like extraction, precipitation, or chromatography, before proceeding to the next step. nih.govmdpi.com

The synthesis of TRH and its analogues via solution-phase methods has been well-documented. nih.gov For instance, the analogues methyl pyroglutamyl-histidyl-pipecolate and pyro(l-alpha-aminoadipyl)-L-histidyl-L-thiazolidine-4-carboxamide were prepared using solution-phase techniques. nih.gov This approach often involves a fragment condensation strategy, where smaller, independently synthesized peptide fragments are coupled together. nih.gov This can be an efficient way to build larger peptides. psu.edu

To address the purification challenges, newer methodologies have been developed. Group-Assisted Purification (GAP) chemistry, for example, streamlines the process by avoiding chromatography and recrystallization. nih.govrsc.org In this method, a protecting group also functions as a purification tag, allowing for simple extraction of the desired peptide from the reaction mixture. nih.gov This innovation makes solution-phase synthesis more efficient and environmentally friendly by reducing solvent and material consumption. rsc.org

Table 2: Comparison of Peptide Synthesis Methodologies

FeatureSolid-Phase Peptide Synthesis (SPPS)Solution-Phase Peptide SynthesisReference
Principle Stepwise addition of amino acids to a chain on an insoluble resin.Coupling of amino acids or peptide fragments in a homogenous solution. psu.edunih.gov
Purification Simple filtration and washing after each step.Requires isolation and purification (e.g., chromatography) of each intermediate. nih.gov
Speed Generally faster for laboratory-scale synthesis due to ease of automation and purification.Can be slower due to multi-step purifications. nih.govnih.gov
Scalability Can be expensive for large-scale production.Often more cost-effective for industrial-scale synthesis. mdpi.com
Key Challenge Incomplete reactions; side reactions like dioxopiperazine formation.Racemization; purification of intermediates. nih.govnih.gov

Chemical Modifications for Probe Development in TRH Research (e.g., radiolabeling, fluorescent tags)

Chemical modification of the TRH peptide is essential for creating probes to study its biological functions, such as receptor binding, distribution, and cellular uptake. nih.govmdpi.com These probes are typically generated by attaching a reporter molecule, such as a radionuclide or a fluorescent dye, to the peptide structure. mdpi.comsb-peptide.com

Radiolabeling

Radiolabeled TRH analogues are invaluable tools for quantitative analysis in biological systems. mdpi.com Various radioisotopes are used, with the choice depending on the specific application.

Iodine-125 ([¹²⁵I]) : Used for in-vitro assays and metabolic studies. nih.gov A common method involves using reagents like 3-(trifluoromethyl)-3-(m-[¹²⁵I]iodophenyl)diazirine, which nonspecifically labels hydrophobic components of molecules. nih.gov

Technetium-99m ([⁹⁹mTc]) : Its favorable nuclear properties make it ideal for in-vivo imaging. Labeling with ⁹⁹mTc often requires a bifunctional chelator, a molecule that has one group to bind the metal and another to attach to the peptide. acs.org The HYNIC (hydrazinonicotinamide) group is a versatile chelator for this purpose. Peptides can be synthesized with a protected trifluoroacetyl-HYNIC group, which is deprotected during the radiolabeling step, simplifying the process. acs.org

Iodine-123 ([¹²³I]) : Also used for imaging. Radiolabeling can be achieved via electrophilic radioiodination on a precursor molecule containing a tributylstannyl group, a process known as iododestannylation. mdpi.com

These radiolabeling strategies have been applied to other peptides like LHRH, demonstrating their utility in developing targeted radiopharmaceuticals for imaging. acs.org

Fluorescent Tags

Fluorescently labeled TRH analogues allow for direct visualization of peptide-receptor interactions and cellular localization using fluorescence microscopy. nih.gov

A fluorescein-labeled TRH (FL-TRH) was synthesized by coupling fluorescein (B123965) isothiocyanate to a TRH analogue modified with a hexylamine (B90201) spacer arm (pGlu-His-ProNH(CH₂)₆NH₂). nih.gov This probe was successfully used to visualize TRH receptors on pituitary tumor cells. nih.gov

A wide array of fluorescent dyes is available for peptide labeling, each with distinct excitation and emission spectra. sb-peptide.com Common choices include fluorescein derivatives like FAM and rhodamine derivatives like TAMRA and TRITC. sb-peptide.comthermofisher.com Cyanine dyes such as Cy3 and Cy5 are also frequently used, particularly in Förster Resonance Energy Transfer (FRET) studies to measure molecular proximity. sb-peptide.comprimescholars.com

The development of these chemical probes involves creating multifunctional molecules that contain reactive groups for binding to the peptide, a linker, and the reporter tag itself. nih.gov These tools are critical for advancing our understanding of TRH's molecular pharmacology. nih.gov

Table 3: Examples of Reporter Molecules for Peptide Probe Development

Reporter TypeExample Molecule/IsotopeTypical ApplicationReference
Radionuclide Iodine-125 ([¹²⁵I])In-vitro assays, metabolic studies nih.gov
Radionuclide Technetium-99m ([⁹⁹mTc])In-vivo diagnostic imaging acs.orgacs.org
Fluorescent Dye Fluorescein (e.g., FAM, FITC)Fluorescence microscopy, receptor visualization nih.govsb-peptide.com
Fluorescent Dye Rhodamine (e.g., TAMRA, TRITC)Cellular imaging, immunofluorescence sb-peptide.comthermofisher.com
Fluorescent Dye Cyanine Dyes (e.g., Cy3, Cy5)FRET-based assays, microarray hybridization sb-peptide.comprimescholars.com

Enzymatic Synthesis and Biocatalytic Approaches to TRH Peptides

While chemical synthesis is the dominant method for producing peptides, enzymatic and biocatalytic approaches offer advantages in terms of specificity and environmental sustainability. researchgate.net Research has shown that the biosynthesis of TRH in the hypothalamus is not a ribosomal process but is instead carried out by a non-ribosomal peptide synthetase (NRPS)-like enzymatic system. oup.comoup.com

Studies using rat hypothalamic fragments and porcine hypothalamic extracts demonstrated the existence of a "TRH synthetase" activity. oup.com This enzymatic system synthesizes TRH from its precursor amino acids (glutamic acid, histidine, and proline). oup.com Key findings that support an enzymatic mechanism include:

TRH synthesis occurs even when protein synthesis is blocked by puromycin. oup.com

The synthesis requires ATP and Mg²⁺ as cofactors. oup.com

The process is inhibited by enzyme inhibitors like iodoacetamide (B48618) and mercuric chloride but is unaffected by RNase, which degrades RNA. oup.com

This enzymatic pathway is analogous to the synthesis of other small peptides like glutathione. oup.com While isolating and harnessing this specific "TRH synthetase" for large-scale production is complex, the principles of biocatalysis are being applied more broadly in peptide synthesis. europa.eu

Modern biocatalytic strategies include:

Using Proteases in Reverse : Proteolytic enzymes, which normally break peptide bonds, can be used to form them under specific, non-aqueous conditions or with modified substrates. nih.gov Enzymes like pepsin, trypsin, and chymotrypsin (B1334515) can be employed. nih.gov

Chemo-Enzymatic Peptide Synthesis (CEPS) : This hybrid approach combines the strengths of chemical and enzymatic methods. chemrxiv.org For example, chemical reactions can be used to create modified amino acids or peptide fragments, which are then ligated together with high specificity using enzymes like sortases or subtiligase variants. chemrxiv.orgcardiff.ac.uk

Enzyme-Instructed Self-Assembly : In this novel approach, enzymes can dephosphorylate precursor peptides to trigger their self-assembly into nanofibers, which can then template other processes like biomineralization. nih.gov While not a direct synthesis of TRH, it showcases the sophisticated control that biocatalysts can exert over peptide behavior. nih.gov

Though still facing challenges in productivity and cost compared to chemical synthesis, enzymatic methods are a growing field of research, promising greener and more precise routes to producing peptides like TRH. researchgate.netmdpi.com

Table 4: Evidence for Enzymatic Synthesis of TRH by "TRH Synthetase"

Condition / AgentObservationConclusionReference
Puromycin TRH synthesis continues.Synthesis is not performed on ribosomes (non-ribosomal). oup.com
RNase TRH synthesis is unaffected.The synthesizing machinery is not RNA-based. oup.com
ATP & Mg²⁺ Required for synthesis.The process is energy-dependent, typical of an enzyme-catalyzed reaction. oup.com
Iodoacetamide / Mercuric Chloride TRH synthesis is prevented.The process is mediated by enzymes that are susceptible to these inhibitors. oup.com

Molecular Mechanisms of Protirelin Acetate Action

Protirelin (B58367) Acetate (B1210297) Binding to Thyrotropin-Releasing Hormone Receptors (TRHRs)

The primary action of protirelin acetate is its binding to thyrotropin-releasing hormone receptors (TRHRs), which are members of the G protein-coupled receptor (GPCR) superfamily. nih.govwikipedia.orgcas.cnuniprot.orguniprot.orguniprot.org These receptors are predominantly located on the surface of thyrotrope cells in the anterior pituitary gland. cas.cnfrontiersin.org Humans possess a single type of TRHR, designated as TRHR1, which mediates all the cellular effects of TRH. researchgate.net In contrast, rodents and some other species express a second form, TRHR2. researchgate.net

The binding of this compound to TRHR is a highly specific interaction. Cryo-electron microscopy studies of the human TRHR bound to TRH have revealed that the tripeptide adopts a "Y-shaped" conformation within the orthosteric binding pocket of the receptor. cas.cn This binding pocket is composed of transmembrane helices TM2, TM3, TM5, TM6, and TM7, as well as extracellular loops ECL1, ECL2, and ECL3. cas.cn The pocket itself is amphipathic, featuring one side enriched with positively charged residues and another with hydrophobic residues, which accommodates the chemical properties of the protirelin molecule. cas.cn This binding event is the critical first step that triggers the subsequent intracellular signaling events.

G Protein Coupling and Activation by TRHRs

Upon binding of this compound, the TRHR undergoes a conformational change, which in turn activates its associated heterotrimeric G protein. cas.cnnih.govpatsnap.com The TRHR is primarily coupled to G proteins of the Gq/11 family. wikipedia.orgcas.cnfrontiersin.orgscispace.comimrpress.com This activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the G protein (Gαq/11). frontiersin.org

The activated Gαq/11 subunit then dissociates from the βγ-subunit complex (Gβγ). frontiersin.org Both the activated Gαq/11 and the Gβγ dimer can then interact with and modulate the activity of various downstream effector proteins, initiating a cascade of intracellular signals. frontiersin.org While Gq/11 is the canonical pathway, under certain experimental conditions and in specific cell types, TRHRs have also been shown to couple to other G proteins, such as Gi2, Gi3, and a Gs-like protein. scispace.com

Intracellular Signal Transduction Cascades Initiated by this compound

The activation of G proteins by the this compound-bound TRHR initiates several key intracellular signaling cascades that ultimately lead to the physiological response, such as the synthesis and release of thyroid-stimulating hormone (TSH) and prolactin. frontiersin.orgtargetmol.com These pathways include the phospholipase C, calcium mobilization, protein kinase C, and mitogen-activated protein kinase pathways.

Phospholipase C (PLC) Activation and Inositol (B14025) Phosphate (B84403) Signaling

The dissociated and activated Gαq/11 subunit directly stimulates the membrane-bound enzyme phospholipase Cβ (PLCβ). frontiersin.orgresearchgate.netpatsnap.comfrontiersin.org PLCβ then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a phospholipid component of the cell membrane, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). frontiersin.orgresearchgate.netpatsnap.comyoutube.comkegg.jp

IP3 is a water-soluble molecule that diffuses into the cytoplasm and binds to specific IP3 receptors on the endoplasmic reticulum, which functions as an intracellular calcium store. patsnap.comkegg.jp This binding triggers the release of calcium ions (Ca2+) from these stores, leading to a rapid increase in the cytosolic calcium concentration. patsnap.comkegg.jp

Calcium Mobilization and Protein Kinase C (PKC) Pathways

The increase in intracellular calcium concentration is a pivotal event in the signaling cascade. patsnap.comkegg.jp The initial spike in Ca2+ is due to the IP3-mediated release from intracellular stores. frontiersin.org This is often followed by a second phase of calcium influx from the extracellular space through plasma membrane calcium channels. frontiersin.org The elevated intracellular calcium, along with DAG that remains in the plasma membrane, synergistically activates protein kinase C (PKC). drugbank.comresearchgate.netpatsnap.comimrpress.com

Activated PKC is a serine/threonine kinase that phosphorylates a wide array of substrate proteins, thereby altering their activity and leading to various cellular responses. nih.gov In the context of the anterior pituitary, PKC activation plays a crucial role in the transcriptional regulation of the TSHβ gene and the stimulation of prolactin synthesis and secretion. plos.orgresearchgate.net The activation of PKC by TRH signaling has been shown to be essential for the expression of the prolactin gene. plos.org Furthermore, TRH receptors can also stimulate calcium/calmodulin-dependent protein kinase (CaMK). frontiersin.orgresearchgate.netscispace.comimrpress.comfrontiersin.org

Mitogen-Activated Protein Kinase (MAPK) Signaling

The signaling pathways initiated by this compound also include the activation of the mitogen-activated protein kinase (MAPK) cascade. researchgate.netscispace.comimrpress.comfrontiersin.org MAPKs are a family of serine/threonine kinases that regulate a wide range of cellular processes, including gene expression, cell proliferation, and differentiation. frontiersin.org

In pituitary cells, TRH has been observed to stimulate MAPK activity, particularly the extracellular signal-regulated kinase (ERK) pathway. frontiersin.org This activation can occur through both PKC-dependent and PKC-independent mechanisms. frontiersin.org The Gq/11-PLC-PKC axis can lead to the activation of the MAPK cascade. frontiersin.org Additionally, the Gβγ subunit released from the activated G protein may also contribute to the PKC-independent activation of ERK1/2. frontiersin.org The TRH-induced activation of MAPK is implicated in the stimulation of prolactin synthesis and secretion. frontiersin.org However, in the context of TSHβ gene expression, TRH-induced activity appears to be dependent on PKC but not on the MAPK pathway. plos.org

Cyclic AMP (cAMP) Modulation and Protein Kinase A (PKA) Pathways

While the primary signaling pathway for TRHRs involves Gq/11 and PLC, there is evidence for the modulation of the cyclic AMP (cAMP) pathway. The interaction of TRHR with a Gs-like protein can lead to the activation of adenylyl cyclase, the enzyme responsible for converting ATP into cAMP. scispace.comfrontiersin.org

An increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA). frontiersin.org PKA is another crucial serine/threonine kinase that phosphorylates various cellular targets, including transcription factors that regulate gene expression. frontiersin.org Although there is no direct evidence for the involvement of PKA in the desensitization of the TRH receptor, the activation of PKA can influence cellular processes. frontiersin.org Interestingly, direct activation of both PKA and PKC can lead to altered levels of PKA subunits, suggesting a complex interplay between these signaling pathways. nih.gov

Ion Channel Regulation and Membrane Potential Changes

The action of this compound, through its binding to the thyrotropin-releasing hormone receptor (TRHR), extends to the regulation of various ion channels, which in turn leads to significant changes in cellular membrane potential. nih.gov These effects are crucial for the diverse physiological responses mediated by TRH, particularly in the pituitary gland and the central nervous system. frontiersin.orgpnas.org Activation of the TRHR, a Gq/11-coupled receptor, initiates a signaling cascade that results in increased intracellular calcium and the activation of protein kinase C (PKC). nih.gov These second messengers are key mediators in the modulation of ion channel activity. nih.gov

In pituitary tumor cells (GH3 and GH4/C1), TRH induces a biphasic electrical response. Initially, there is a transient hyperpolarization of the membrane, which is followed by a more sustained period of hyperexcitability characterized by an increased frequency of action potentials. oup.com The initial hyperpolarization is attributed to the activation of Ca2+-activated potassium (K+) channels, triggered by the release of calcium from intracellular stores. oup.com The subsequent hyperexcitable phase is associated with the depression of voltage-dependent K+ channels. oup.com

The effects of TRH on neuronal membrane potential are cell-type specific, often occurring through indirect mechanisms. For instance, in the lateral hypothalamus, TRH excites GABAergic neurons, causing them to depolarize. oup.com These activated GABA neurons then release GABA, which in turn hyperpolarizes and inhibits melanin-concentrating hormone (MCH) neurons. oup.compnas.org This indirect inhibition of MCH neurons by TRH is blocked by both the GABAA receptor antagonist bicuculline (B1666979) and the sodium channel blocker tetrodotoxin (B1210768) (TTX), confirming the intermediary role of GABAergic neurons. oup.compnas.org Conversely, TRH directly depolarizes hypocretin/orexin neurons, leading to their excitation. researchgate.net Research has also shown that TRH does not significantly affect the membrane potential of POMC or NPY neurons in the arcuate nucleus when administered alone. oup.comnih.gov

This differential regulation of neuronal activity underscores the complexity of protirelin's neuromodulatory roles, which are dictated by the specific ion channels and neuronal circuits present in different brain regions.

Table 1: Effect of Thyrotropin-Releasing Hormone (TRH) on Neuronal Membrane Potential

Cell TypeBrain RegionEffect on Membrane PotentialMechanism
Pituitary Cells (GH3/GH4C1) Anterior PituitaryTransient hyperpolarization, then hyperexcitabilityActivation of Ca2+-activated K+ channels, then depression of voltage-dependent K+ channels
GABAergic Neurons Lateral HypothalamusDepolarization (Excitation)Direct activation
Melanin-Concentrating Hormone (MCH) Neurons Lateral HypothalamusHyperpolarization (Inhibition)Indirect, via activation of presynaptic GABA neurons
Hypocretin/Orexin (Hcrt) Neurons Lateral HypothalamusDepolarization (Excitation)Direct postsynaptic effect
Pro-opiomelanocortin (POMC) Neurons Arcuate NucleusNo direct effectNo significant change in membrane potential when applied alone
Neuropeptide Y (NPY) Neurons Arcuate NucleusNo direct effectNo significant change in membrane potential

Receptor Internalization, Trafficking, and Desensitization Mechanisms

Continuous or repeated exposure to this compound leads to a rapid attenuation of the cellular response, a phenomenon known as desensitization. This process is fundamental for preventing overstimulation and is tightly linked to the internalization and intracellular trafficking of the TRH receptor (TRHR). frontiersin.orggrantome.com The primary mechanisms involve receptor phosphorylation, the recruitment of arrestin proteins, and subsequent endocytosis of the receptor-ligand complex. frontiersin.orgnih.govfrontiersin.org

Role of G Protein-Coupled Receptor Kinases (GRKs) and Phosphorylation

The initial and critical step in the desensitization of the TRHR is its rapid phosphorylation upon agonist binding. pnas.org This phosphorylation is primarily catalyzed by G protein-coupled receptor kinases (GRKs). frontiersin.orgpnas.orgnih.gov Specifically, GRK2 has been identified as the main kinase responsible for phosphorylating the agonist-occupied TRHR in both pituitary cells and other cell systems. nih.govfrontiersin.orgfrontiersin.orgresearchgate.net

Beta-Arrestin Recruitment and Function in Receptor Trafficking

Following GRK-mediated phosphorylation, the receptor's cytoplasmic tail becomes a high-affinity binding site for beta-arrestin proteins (β-arrestin-1 and β-arrestin-2). pnas.orgfrontiersin.orgnih.gov The recruitment of beta-arrestin to the phosphorylated receptor serves two primary functions. First, it sterically hinders the receptor's ability to couple with its cognate G protein (Gq/11), effectively terminating the primary signaling cascade and causing desensitization. frontiersin.orgpnas.orgresearchgate.net Second, beta-arrestin acts as a crucial adaptor protein, linking the receptor to the endocytic machinery. frontiersin.orgoup.combiorxiv.org

The TRHR subtypes exhibit different interactions with beta-arrestins. TRHR1 is classified as a Class B receptor, forming a stable complex with beta-arrestin that internalizes together into endocytic vesicles. frontiersin.orgresearchgate.net In contrast, TRHR2 is a Class A receptor, showing a more transient interaction where beta-arrestin dissociates from the receptor at or shortly after internalization. frontiersin.orgresearchgate.net This differential binding influences the subsequent trafficking and fate of the receptor subtypes.

Clathrin-Dependent Endocytosis Pathways

Once beta-arrestin is bound, it facilitates the movement of the receptor-ligand complex into clathrin-coated pits on the plasma membrane. frontiersin.orgoup.com This process is mediated by the interaction of beta-arrestin with components of the endocytic machinery, including clathrin and the adaptor protein-2 (AP2). frontiersin.orgresearchgate.netbiorxiv.org The pits then invaginate and pinch off from the membrane in a dynamin-dependent process to form clathrin-coated vesicles, carrying the receptor into the cell. oup.comfrontiersin.org The internalization of the TRH-TRHR complex via this clathrin-dependent pathway has been confirmed by its inhibition in hypertonic conditions and by colocalization with transferrin, a classic marker for clathrin-mediated endocytosis. pnas.org

Receptor Dephosphorylation and Recycling Dynamics

After internalization, the fate of the TRHR is largely determined by its phosphorylation state. For the cell to regain its sensitivity to protirelin (resensitization), the internalized receptor must be dephosphorylated and returned to the cell surface. frontiersin.orggrantome.com Dephosphorylation of the TRHR begins shortly after the removal of the agonist and can occur both on the plasma membrane and within endosomes, although it is fastest at the plasma membrane. nih.govfrontiersin.org Protein Phosphatase 1 (PP1) has been implicated in this process, though the exact targeting mechanism remains to be fully elucidated. frontiersin.orgfrontiersin.org

Once dephosphorylated, the receptor is sorted into a recycling pathway to be trafficked back to the plasma membrane. pnas.orgfrontiersin.org Studies show that internalized TRHRs can return to the membrane within approximately 20-30 minutes after agonist removal. oup.compnas.org This recycling is crucial for restoring the population of functional receptors at the cell surface, allowing for subsequent rounds of signaling.

Rab GTPase Involvement in TRHR Trafficking

The intracellular journey of the internalized TRHR is meticulously orchestrated by a family of small GTPases known as Rab proteins, which direct vesicles to specific cellular compartments. oup.comfrontiersin.orgnih.gov

The trafficking pathway for the TRHR is as follows:

Early Endosomes: Upon internalization, the clathrin-coated vesicles containing the phosphorylated receptor-arrestin complex quickly uncoat and fuse with early endosomes, which are characterized by the presence of Rab5 . frontiersin.orgoup.comfrontiersin.org Dominant-negative Rab5 mutants block receptor internalization from these very early endosomes. oup.comfrontiersin.org

Sorting Endosomes: Over time, the receptors move to a compartment containing both Rab4 and Rab5 , known as the early sorting endosome. oup.comfrontiersin.org It is within this compartment that dephosphorylation is thought to occur, which is a critical sorting step. frontiersin.org

Recycling Endosomes: Dephosphorylated receptors are then segregated into vesicles that are positive for Rab4 but negative for Rab5 . oup.comoup.comfrontiersin.org These Rab4-positive vesicles represent a rapid recycling pathway that returns the receptors to the plasma membrane. oup.com

Slow Recycling/Degradation: A small fraction of phosphorylated receptors may enter a slower recycling pathway involving Rab11 -positive perinuclear endosomes. oup.comoup.com The TRHR does not typically colocalize with Rab7 , a marker for late endosomes and lysosomes, indicating that it is not primarily targeted for degradation in the short term. oup.com

Therefore, the phosphorylation state of the receptor acts as a molecular switch, dictating its localization within the Rab-defined endosomal network and ultimately determining whether it is recycled back to the surface or retained within the cell. oup.comoup.com

Receptor Oligomerization and its Impact on Signaling and Desensitization

The thyrotropin-releasing hormone (TRH) receptor, a G protein-coupled receptor (GPCR) through which this compound mediates its effects, is known to form higher-order structures such as dimers and oligomers. pnas.org This process of receptor oligomerization, involving the assembly of receptor monomers into complexes, is a common feature among GPCRs and has significant implications for receptor function, including signal transduction and the subsequent attenuation of that signal, known as desensitization. bioscientifica.comembopress.org TRH receptors can form both homodimers (composed of identical receptor subtypes) and heterodimers (composed of different receptor subtypes), and these oligomeric complexes introduce a layer of regulatory complexity to the cellular response to this compound. bioscientifica.comnih.govfrontiersin.org

Research indicates that TRH receptors can exist as pre-formed homomers even in the absence of a ligand; however, stimulation by an agonist like TRH is suggested to increase the extent of homo-oligomerization. bioscientifica.com The formation of these receptor complexes has a profound impact on several key cellular processes, including receptor phosphorylation, trafficking, and ultimately, the desensitization of the signaling pathway.

Impact on Receptor Signaling

The direct role of dimerization in initiating signal transduction is complex. Studies using regulated dimerization systems have shown that forcing TRH receptors to form dimers, in the absence of an agonist, does not independently trigger downstream signaling pathways, such as the production of inositol phosphates or the activation of the ERK1/2 pathway. oup.com Furthermore, when co-administered with TRH, the induced dimerization does not appear to alter the primary signaling output. oup.comnih.gov

However, dimerization plays a crucial role in modulating other aspects of receptor function that indirectly shape the signaling outcome. Heterodimerization between different receptor subtypes, for example, can alter their functional properties and lead to unique signaling profiles compared to their respective homodimers. bioscientifica.comembopress.org

Impact on Receptor Phosphorylation and Desensitization

One of the most significant consequences of TRH receptor dimerization is the potentiation of hormone-dependent receptor phosphorylation. bioscientifica.comfrontiersin.orgnih.gov This phosphorylation is a critical initiating step in homologous desensitization, a process where a receptor's response to a continuous or repeated agonist exposure is diminished. pnas.orgwikipedia.org

Upon activation by this compound, the TRH receptor is rapidly phosphorylated on serine and threonine residues located in its cytoplasmic tail. frontiersin.orgnih.govfrontiersin.org This phosphorylation is primarily catalyzed by G protein-coupled receptor kinase 2 (GRK2). nih.govfrontiersin.orgnih.govfrontiersin.org Studies have demonstrated that dimerization dramatically increases the efficiency of this TRH-dependent phosphorylation. nih.gov For instance, chemically inducing dimerization of a TRH receptor-fusion protein resulted in a significant increase in TRH-dependent phosphorylation within one minute. nih.gov This suggests that the receptor is phosphorylated preferentially when it is part of a dimer or a larger oligomeric complex. nih.gov

This enhanced phosphorylation has a direct impact on desensitization. The phosphorylated receptor serves as a high-affinity binding site for β-arrestin proteins. nih.govfrontiersin.orgfrontiersin.org The binding of β-arrestin to the phosphorylated receptor sterically hinders the receptor's ability to couple with its cognate G protein (Gq/11), effectively terminating the signal transduction cascade. pnas.orgfrontiersin.orgresearchgate.net Research has confirmed that β-arrestin is crucial for the desensitization of TRH receptors. nih.gov

Impact on Receptor Trafficking and Internalization

Following β-arrestin binding, the receptor-arrestin complex is targeted for endocytosis, typically via clathrin-coated vesicles. nih.govfrontiersin.orgfrontiersin.org This process, known as internalization, removes the receptors from the cell surface, further contributing to the desensitization of the cell to this compound. Dimerization has been shown to directly affect this trafficking process.

Regulated dimerization studies have revealed that while signaling itself is not altered, receptor internalization is accelerated and recycling is blunted. frontiersin.orgnih.gov The induced dimerization increases the rate of TRH receptor internalization. oup.com This finding is consistent with the observation that dimerization enhances receptor phosphorylation, which in turn promotes β-arrestin binding—the key event initiating internalization. pnas.orgnih.gov

The table below summarizes the key research findings on the impact of TRH receptor oligomerization.

Cellular ProcessImpact of Dimerization/OligomerizationKey Research FindingsReferences
Signaling InitiationDoes not directly initiate signaling pathways (e.g., inositol phosphate production).Forced dimerization without an agonist does not trigger a signaling response. oup.comnih.gov
Receptor PhosphorylationPotentiates/enhances hormone-dependent phosphorylation.Dimerization dramatically increases TRH-dependent phosphorylation at sites critical for desensitization. Phosphorylation occurs preferentially in dimers. pnas.orgbioscientifica.comnih.govfrontiersin.orgnih.gov
DesensitizationAmplifies the desensitization process.By increasing phosphorylation, dimerization enhances β-arrestin recruitment, which uncouples the receptor from G proteins, terminating the signal. pnas.orgnih.govnih.gov
Receptor InternalizationIncreases the rate and extent of internalization.Induced dimerization accelerates the removal of receptors from the cell surface following agonist stimulation. nih.govfrontiersin.orgoup.comnih.gov
Receptor RecyclingDecreases the apparent rate of receptor recycling.Forced dimerization was found to blunt the recycling of internalized receptors back to the plasma membrane. oup.com
Heterodimer-Specific EffectsAlters functional properties like internalization kinetics.Heterodimerization of TRH-R1 and TRH-R2 can change β-arrestin recruitment and affect the speed of internalization. bioscientifica.comnih.gov

The table below details the types of TRH receptor oligomers and their established characteristics.

Oligomer TypeDescriptionKnown CharacteristicsReferences
Homodimers (TRH-R1/TRH-R1)Complexes formed from two identical TRH receptor monomers.Can be pre-formed but agonist stimulation increases their prevalence. Dimerization potentiates phosphorylation and internalization. bioscientifica.comnih.govnih.gov
Heterodimers (TRH-R1/TRH-R2)Complexes formed from two different TRH receptor subtypes (in rodents).Exhibit unique functional properties regarding β-arrestin recruitment and internalization kinetics compared to homodimers. bioscientifica.comnih.gov
Higher-Order OligomersLarger complexes of multiple receptor monomers.The physiological ratio of monomer:dimer:oligomer is not fully known, but their formation is believed to amplify desensitization by clustering receptors for phosphorylation. pnas.orgfrontiersin.orgnih.gov

Protirelin Acetate in Endocrine System Regulation: a Mechanistic Perspective

Hypothalamic-Pituitary-Thyroid (HPT) Axis Regulation at the Cellular and Molecular Level

Protirelin (B58367), a tripeptide hormone synthesized in the hypothalamus, is a key regulator of the HPT axis. patsnap.com Its primary function is to stimulate the synthesis and release of thyrotropin, also known as thyroid-stimulating hormone (TSH), from the anterior pituitary gland. patsnap.compatsnap.com This process is initiated when protirelin binds to specific G protein-coupled receptors (GPCRs) on the surface of thyrotroph cells in the anterior pituitary. patsnap.compatsnap.com

The binding of protirelin to its receptor activates a cascade of intracellular events. patsnap.com This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3). patsnap.com DAG activates protein kinase C (PKC), while IP3 triggers the release of calcium ions from intracellular stores. patsnap.com The resulting increase in intracellular calcium is a critical step that promotes the fusion of TSH-containing vesicles with the cell membrane, leading to the secretion of TSH into the bloodstream. patsnap.com

TSH then travels to the thyroid gland, where it stimulates the production and release of thyroid hormones, primarily thyroxine (T4) and triiodothyronine (T3). patsnap.com These hormones are essential for regulating metabolism, growth, and development. patsnap.com The HPT axis is tightly controlled by a negative feedback loop, where elevated levels of T3 and T4 inhibit the release of both TRH from the hypothalamus and TSH from the pituitary, ensuring that thyroid hormone levels are maintained within a narrow physiological range. patsnap.comfrontiersin.org

The transcription of the TRH gene itself is regulated by various factors. Positive regulation is exerted by elements such as the glucocorticoid response element (GRE), cAMP response element-binding protein (CREB), and signal transducer and activator of transcription (STAT). imrpress.com Conversely, the thyroid hormone response element (TRE) mediates negative feedback by thyroid hormones. frontiersin.orgimrpress.com

ComponentFunction in HPT Axis Regulation
Protirelin (TRH) Stimulates TSH release from the anterior pituitary. patsnap.compatsnap.com
TSH Stimulates thyroid hormone (T3 and T4) production and release from the thyroid gland. patsnap.com
T3 and T4 Regulate metabolism and provide negative feedback to the hypothalamus and pituitary. patsnap.comfrontiersin.org
TRH Receptor G protein-coupled receptor on thyrotrophs that initiates the signaling cascade for TSH release upon binding protirelin. patsnap.com
Phospholipase C (PLC) Enzyme activated by the TRH receptor, leading to the production of IP3 and DAG. patsnap.com
IP3 and DAG Second messengers that increase intracellular calcium and activate protein kinase C, respectively, to trigger TSH secretion. patsnap.com

Protirelin Acetate (B1210297) Influence on Thyrotropin (TSH) Secretion Dynamics in in vitro and Animal Models

In vitro and animal models have been instrumental in elucidating the dynamics of TSH secretion in response to protirelin acetate. Studies using cultured anterior pituitary cells have demonstrated a direct and rapid dose-dependent release of TSH upon exposure to protirelin. patsnap.com This response is typically observed within minutes of administration. patsnap.com

Animal models, such as rats, have further clarified the physiological response. Intraperitoneal administration of protirelin in male Wistar rats resulted in a dose-dependent and temporary increase in body temperature. targetmol.commedchemexpress.com This hyperthermic effect is suggested to be linked to the release of thyroid hormones, as thyroidectomized rats did not exhibit the same temperature rise. targetmol.commedchemexpress.com These findings underscore the direct stimulatory effect of protirelin on the pituitary to release TSH, which in turn stimulates thyroid hormone production. targetmol.commedchemexpress.com

The GH3 cell line, a rat pituitary tumor cell line that secretes both prolactin and growth hormone, has also served as a valuable in vitro model. researchgate.net These cells possess TRH receptors and respond to protirelin stimulation, making them useful for studying the molecular mechanisms of TSH and prolactin secretion. researchgate.net

ModelKey Findings on Protirelin's Influence on TSH Secretion
Cultured Pituitary Cells Direct, rapid, and dose-dependent TSH release. patsnap.com
Wistar Rats Dose-dependent increase in body temperature, linked to thyroid hormone release following TSH stimulation. targetmol.commedchemexpress.com
GH3 Cell Line Serves as a model for studying the molecular pathways of TSH and prolactin secretion in response to protirelin. researchgate.net

Interactions with Other Hypothalamic-Pituitary Peptides and Hormones at the Mechanistic Level

Protirelin's influence extends beyond the HPT axis, as it interacts with other hypothalamic-pituitary peptides and hormones. Notably, protirelin stimulates the release of prolactin from the anterior pituitary. targetmol.comnih.gov The mechanism involves protirelin binding to TRH receptors on lactotroph cells, which are also present in the pituitary, leading to prolactin synthesis and secretion. researchgate.net This explains the observed increase in prolactin levels following protirelin administration.

Furthermore, protirelin can influence the release of other hormones such as growth hormone and vasopressin. nih.gov In some species and under certain pathological conditions in humans, such as in acromegalic subjects, TRH can induce the release of growth hormone. researchgate.net

The regulation of prolactin secretion is primarily under the inhibitory control of dopamine (B1211576) from the hypothalamus. researchgate.net However, factors like protirelin can act as stimulating agents. researchgate.net The interplay between these stimulating and inhibiting signals determines the net output of prolactin from the pituitary.

Corticosteroids have been shown to diminish the TSH response to protirelin, which can affect the diagnostic interpretation of TRH stimulation tests. patsnap.com Similarly, dopamine agonists and somatostatin (B550006) analogs can also interfere with TSH levels and the response to protirelin. patsnap.com

Interacting Hormone/PeptideMechanistic Interaction with Protirelin
Prolactin Protirelin stimulates its release from lactotrophs in the anterior pituitary via TRH receptors. targetmol.comresearchgate.netnih.gov
Growth Hormone Protirelin can stimulate its release under certain conditions, particularly in some species and in human acromegaly. researchgate.netnih.gov
Dopamine Acts as a primary inhibitor of prolactin secretion, counteracting the stimulatory effect of protirelin. researchgate.net
Corticosteroids Can reduce the TSH response to protirelin stimulation. patsnap.com
Somatostatin Analogs Can affect TSH levels and interfere with the response to protirelin. patsnap.com

Peripheral Endocrine System Modulation by TRH/Protirelin Acetate: Mechanistic Studies (e.g., pancreatic islets, adrenal glands)

The presence and activity of TRH and TRH-like peptides are not confined to the hypothalamus and pituitary; they are also found in various peripheral tissues, suggesting a broader regulatory role. cas.cz

In the pancreas, TRH is expressed in beta cells and is co-localized with insulin (B600854) in secretory granules. researchgate.net Mechanistic studies suggest that TRH may play a role in pancreatic development and function. researchgate.net For instance, TRH has been shown to potentiate glucose-stimulated insulin secretion in perfused rat islets and insulin-secreting clonal beta-cell lines. researchgate.net Conversely, some TRH-like peptides have been observed to inhibit glucose-stimulated insulin release. cas.cz TRH may also enhance basal glucagon (B607659) secretion from isolated perfused rat pancreas. researchgate.net The deletion of the TRH gene in mice has been linked to hyperglycemia, indicating a critical role for TRH in maintaining glucose homeostasis. researchgate.net

TRH immunoreactivity and receptors have also been identified in the adrenal glands, suggesting a potential direct modulatory role in adrenal function. nih.govcas.cz Additionally, the autonomic nervous system directly innervates endocrine tissues like the adrenal medulla and pancreatic islets, providing another layer of neural regulation that can interact with hormonal signals like those from TRH. doctorlib.org

Peripheral Endocrine TissueMechanistic Effects of TRH/Protirelin Acetate
Pancreatic Islets Potentiates glucose-stimulated insulin secretion; enhances basal glucagon secretion; may play a role in pancreatic development and glucose homeostasis. researchgate.net
Adrenal Glands Presence of TRH receptors suggests a direct modulatory role, though the precise mechanisms are still under investigation. nih.govcas.cz

Neurobiological Roles of Protirelin Acetate and the Trh System

Distribution and Expression of TRH and TRH Receptors in the Central Nervous System

The biological effects of protirelin (B58367) are mediated by its interaction with specific TRH receptors, which, along with the hormone itself, exhibit a widespread and distinct distribution throughout the central nervous system. This distribution provides the anatomical basis for the diverse physiological and behavioral effects of TRH. nih.govjneurosci.org

Non-hypophysiotropic TRH-synthesizing neurons are extensively distributed throughout the brain, indicating a broad range of functions independent of the HPT axis. imrpress.com The distribution of TRH and its receptors is not always correlated, suggesting complex regulatory mechanisms. jneurosci.orgjneurosci.org

There are two primary subtypes of TRH receptors in rodents, TRH-R1 and TRH-R2, which have different distributions and are thought to mediate distinct functions. nih.govfrontiersin.orgnih.gov In humans, only the TRH-R1 receptor subtype has been identified. frontiersin.org

TRH-R1 is predominantly expressed in the anterior pituitary and neuroendocrine regions of the brain, consistent with its role in regulating the HPT axis. nih.govnih.govoup.com It is also found in various brainstem nuclei and spinal cord motoneurons, implicating it in autonomic and somatomotor control. nih.gov

TRH-R2 mRNA is more widely distributed throughout the CNS, with high levels of expression in the cerebral and cerebellar cortex, thalamus, and various nuclei involved in sensory processing and higher cognitive functions. nih.gov

The following table summarizes the distribution of TRH receptors in various regions of the rat and monkey brain:

Brain RegionReceptor Density (Rat) jneurosci.orgjneurosci.orgReceptor Binding (Monkey) nih.govAssociated TRH Receptor Subtype (Rat) nih.govoup.com
Limbic System
Amygdala (Lateral Nucleus)HighHighTRH-R1, TRH-R2
Dentate GyrusHighHighTRH-R1
Entorhinal CortexHighHighTRH-R2
HippocampusModerateHighTRH-R1, TRH-R2
Septal AreaLowNot SpecifiedTRH-R1
Nucleus AccumbensLowNot SpecifiedTRH-R1, TRH-R2
Hypothalamus ModerateHighTRH-R1
Cerebral Cortex LowHighTRH-R2
Brainstem
Motor NucleiModerateLowTRH-R1
Periaqueductal GrayNot SpecifiedHighNot Specified
Locus CoeruleusNot SpecifiedNot SpecifiedTRH-R1
Nucleus AmbiguusNot SpecifiedNot SpecifiedNot Specified
Spinal Cord LowLowTRH-R1
Other
Accessory Olfactory BulbHighNot SpecifiedNot Specified
Superior ColliculusModerateNot SpecifiedTRH-R1
StriatumLowNot SpecifiedTRH-R1

Protirelin Acetate (B1210297) as a Neurotransmitter and Neuromodulator: Cellular and Synaptic Mechanisms

Protirelin acetate functions as both a neurotransmitter and a neuromodulator within the CNS. frontiersin.orgresearchgate.net As a neurotransmitter, it is released from presynaptic terminals and acts on postsynaptic receptors to elicit a direct response. As a neuromodulator, it modifies the release or action of other neurotransmitters, thereby influencing synaptic efficacy and neuronal communication over a broader range. imrpress.comnih.gov

The cellular and synaptic mechanisms of protirelin's actions are primarily mediated through G protein-coupled TRH receptors, which, upon activation, stimulate the phospholipase C (PLC) signaling pathway. frontiersin.orgoup.comnih.gov This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular effects. frontiersin.orgnumberanalytics.com TRH receptor activation can also influence MAPK/ERK signaling pathways. nih.gov

Effects on Neuronal Excitability and Synaptic Transmission

This compound has predominantly excitatory effects on neurons throughout the central nervous system. nih.govjneurosci.orgnih.gov It can directly depolarize neurons, increase their firing rate, and enhance their responsiveness to other stimuli. nih.govjneurosci.orgnih.gov For instance, in the nucleus ambiguus, TRH induces neuronal depolarization and can trigger oscillations in membrane potential. nih.gov

The effects of protirelin on synaptic transmission are complex and can be either direct or indirect. It can modulate both excitatory and inhibitory synaptic transmission by acting on presynaptic terminals to alter neurotransmitter release or on postsynaptic receptors to modify the cellular response. jneurosci.orgnih.govmdpi.com For example, in the hippocampus, TRH has been shown to increase the frequency of spontaneous inhibitory postsynaptic currents (IPSCs) by enhancing the excitability of GABAergic interneurons. jneurosci.orgnih.gov Conversely, in other contexts, it can reduce the probability of glutamate (B1630785) release. jneurosci.org

Role in Neuroendocrine Integration

This compound plays a crucial role in neuroendocrine integration, acting as a key link between the central nervous system and the endocrine system. nih.gov Its primary neuroendocrine function is the regulation of the hypothalamic-pituitary-thyroid (HPT) axis, where it stimulates the synthesis and release of thyroid-stimulating hormone (TSH) from the anterior pituitary. imrpress.comnumberanalytics.comwikipedia.org TSH, in turn, stimulates the thyroid gland to produce and release thyroid hormones (T4 and T3). numberanalytics.com

Beyond the HPT axis, protirelin also influences the release of other pituitary hormones, including prolactin. wikipedia.org Furthermore, it can affect the secretion of growth hormone (GH) and adrenocorticotropic hormone (ACTH) under certain pathological conditions. wikipedia.orgfrontiersin.org The TRH system is also responsive to various metabolic signals, such as leptin, and is involved in the regulation of energy homeostasis. bioscientifica.com

Influence on Specific Brain Regions and Neural Circuits: Mechanistic Studies

The widespread distribution of TRH and its receptors allows this compound to influence a variety of specific brain regions and neural circuits, including the limbic system, hypothalamus, and brainstem. imrpress.comnih.gov

Limbic System: In the limbic system, which is involved in emotion, memory, and motivation, TRH has been shown to modulate neuronal activity in regions like the hippocampus and amygdala. imrpress.com In the nucleus accumbens, a key component of the brain's reward circuitry, TRH can increase dopamine (B1211576) release and influence motivated behaviors such as feeding. nih.gov

Hypothalamus: The hypothalamus is a major site of TRH synthesis and action. mdpi.com Hypophysiotropic TRH neurons in the paraventricular nucleus (PVN) are central to the regulation of the HPT axis. imrpress.com Other hypothalamic TRH neurons are involved in the regulation of energy balance, feeding behavior, and arousal. bioscientifica.comjneurosci.org For example, TRH can inhibit melanin-concentrating hormone (MCH) neurons, which are involved in promoting sleep and food intake, by increasing synaptic inhibition from local GABA neurons. jneurosci.org

Brainstem: In the brainstem, TRH modulates the activity of neurons involved in autonomic and respiratory functions. nih.gov For instance, TRH excites neurons in the nucleus ambiguus, which plays a role in cardiovascular and respiratory control. nih.gov It also activates noradrenergic neurons in the locus coeruleus, a nucleus critical for arousal and vigilance. nih.gov

TRH System Interactions with Other Neurotransmitter Systems

The neurobiological effects of this compound are often mediated through its complex interactions with other major neurotransmitter systems. imrpress.comnih.gov

Dopamine: The TRH system has a significant interaction with the dopaminergic system. jst.go.jpscilit.com TRH can stimulate the release of dopamine in several brain regions, including the nucleus accumbens and striatum. nih.govjst.go.jp This interaction is thought to underlie some of the behavioral effects of TRH, such as increased locomotor activity. jst.go.jp TRH can also modulate the sensitivity of dopamine receptors. nih.gov In the hypothalamus, TRH can directly excite tuberoinfundibular dopamine (TIDA) neurons, which are involved in the regulation of prolactin secretion. mdpi.com

Acetylcholine (B1216132): The TRH system interacts with the cholinergic system. nih.govnih.gov Some of the central effects of TRH, such as increased blood pressure, appear to be mediated by the activation of central cholinergic pathways. researchgate.net TRH can also potentiate the excitatory actions of acetylcholine in cortical cells. imrpress.comimrpress.com The analeptic (arousal-promoting) functions of TRH may involve the cholinergic system. mdpi.com

Norepinephrine: There is a reciprocal regulatory relationship between the TRH and noradrenergic systems. jci.orgcapes.gov.br Central noradrenergic pathways are involved in regulating TRH secretion. jci.orgcapes.gov.br Conversely, TRH can excite noradrenergic neurons, such as those in the locus coeruleus, contributing to its effects on arousal and vigilance. nih.gov

The following table summarizes the interactions between the TRH system and other major neurotransmitter systems:

Neurotransmitter SystemNature of Interaction with TRH SystemKey Brain Regions of InteractionFunctional Implications
Dopamine TRH stimulates dopamine release and modulates dopamine receptor sensitivity. nih.govnih.govjst.go.jpNucleus Accumbens, Striatum, Hypothalamus mdpi.comjst.go.jpLocomotor activity, motivation, reward, neuroendocrine regulation nih.govjst.go.jp
GABA TRH modulates GABAergic transmission, often by increasing GABA release from interneurons. nih.govnih.govHippocampus, Hypothalamus nih.govjneurosci.orgNeuronal excitability, seizure threshold, regulation of feeding and sleep nih.govjneurosci.org
Acetylcholine TRH can activate cholinergic pathways and potentiate the effects of acetylcholine. imrpress.comresearchgate.netCortex, Brainstem imrpress.comresearchgate.netArousal, cognitive function, autonomic regulation imrpress.commdpi.com
Norepinephrine Reciprocal regulation; TRH excites noradrenergic neurons. nih.govjci.orgLocus Coeruleus, Hypothalamus nih.govjci.orgArousal, vigilance, stress response, neuroendocrine regulation nih.govnih.gov

Cellular and Subcellular Effects of Protirelin Acetate

Gene Expression and Transcriptional Regulation by Protirelin (B58367) Acetate (B1210297)

The transcriptional control exerted by protirelin acetate and its endogenous counterpart, TRH, is central to the function of the hypothalamic-pituitary-thyroid (HPT) axis. This regulation is multifaceted, involving feedback loops, metabolic signals, and a host of transcription factors that converge on the promoter region of the TRH gene.

The synthesis of TRH begins with the transcription of the TRH gene, which codes for a precursor protein called prepro-TRH. genecards.orgscispace.com This precursor is a large polypeptide that contains multiple copies of the TRH progenitor sequence (Gln-His-Pro-Gly). wikipedia.orgscispace.com Following translation, this proprotein undergoes a series of enzymatic processing steps to yield several mature TRH tripeptides. wikipedia.org The transcription of the prepro-TRH gene is a critical regulatory point and is influenced by various stimuli. imrpress.comimrpress.com For instance, factors like kindled seizures have been shown to induce the expression of c-fos mRNA and Fos-related peptides, which are thought to enhance prepro-TRH transcription through an AP-1 site on the gene's promoter. scispace.com The regulation of the gene is governed by response elements on its promoter, which can either positively or negatively influence the synthesis of prepro-TRH. imrpress.comimrpress.com

The HPT axis is characterized by a classic negative feedback loop where thyroid hormones, particularly triiodothyronine (T3), inhibit the synthesis of TRH at the transcriptional level. nih.govnih.gov This inhibition is mediated by thyroid hormone receptors (TRs), which are ligand-dependent transcription factors belonging to the nuclear receptor superfamily. medchemexpress.comtargetmol.com

When T3 levels are high, T3 binds to TRs. nih.gov These activated TR-T3 complexes then interact with specific DNA sequences known as negative thyroid hormone response elements (nTREs) located within the promoter of the human TRH gene. nih.gov This binding leads to a repression of TRH gene transcription, thus reducing the production of TRH and, consequently, TSH. nih.gov Research has identified that two distinct types of nTREs work together to facilitate this negative regulation. nih.gov Furthermore, studies indicate that this regulation is specifically mediated by the TR beta 1 (TRβ1) isoform and can be modulated by the retinoid X receptor (RXR) signaling pathway. nih.govmedchemexpress.com

Table 1: Key Elements in the Negative Regulation of TRH Gene by Thyroid Hormone

ComponentTypeFunctionSource(s)
Triiodothyronine (T3) HormoneLigand that activates Thyroid Hormone Receptors. nih.gov
Thyroid Hormone Receptors (TRs) Nuclear ReceptorBinds to T3 and nTREs to repress gene transcription. nih.govmedchemexpress.comtargetmol.com
TR Beta 1 (TRβ1) Receptor IsoformSpecific isoform responsible for ligand-dependent regulation of the human TRH promoter. nih.gov
Negative TREs (nTREs) DNA SequenceSpecific sites on the TRH gene promoter where activated TRs bind to inhibit transcription. nih.gov
Retinoid X Receptor (RXR) Nuclear ReceptorModulates the negative regulation through the RXR-signaling pathway. nih.gov

TRH gene expression is intricately linked to the body's energy status, a connection largely mediated by metabolic signals such as leptin and melanocortins. nih.gov During periods of nutritional deprivation, such as starvation, TRH expression is significantly reduced as an adaptive response to conserve energy. nih.govjci.org This reduction can be reversed by the administration of leptin, an adipocyte-derived hormone. nih.govoup.com

Leptin regulates TRH gene expression through both direct and indirect pathways:

Direct Pathway: Leptin can act directly on TRH-producing neurons in the paraventricular nucleus (PVN) of the hypothalamus, as these neurons express leptin receptors. nih.govoup.com

Indirect Pathway: Leptin also stimulates the production of α-melanocyte-stimulating hormone (α-MSH), a melanocortin peptide, in the arcuate nucleus. jci.org α-MSH then acts on melanocortin 4 receptors (MC4Rs), which are also present on TRH neurons, to increase TRH gene expression. nih.govjci.orgoup.com

Therefore, leptin and melanocortin signaling pathways converge on the TRH neuron to positively regulate TRH gene transcription, providing a crucial link between nutritional state and thyroid function. nih.govjci.org

The signaling cascades initiated by metabolic hormones like leptin and melanocortins ultimately exert their effects on TRH gene expression through the activation of specific transcription factors. nih.gov

STAT3 (Signal Transducer and Activator of Transcription 3): The direct action of leptin on TRH neurons leads to the phosphorylation and activation of STAT3. nih.govjci.orgnih.gov Activated STAT3 then binds to a specific STAT-responsive element on the TRH gene promoter, directly driving its transcription. nih.govjci.orgcapes.gov.brresearchgate.net Studies using chromatin immunoprecipitation have confirmed that leptin administration leads to the binding of STAT3 to the TRH promoter region in vivo. nih.govcapes.gov.br

CREB (cAMP Response Element-Binding Protein): The indirect pathway, mediated by α-MSH, involves the activation of the MC4R, which stimulates the production of cyclic AMP (cAMP). nih.govjci.org This increase in cAMP leads to the phosphorylation and activation of CREB. nih.govjci.org Activated CREB then binds to cAMP response elements (CREs) on the TRH promoter, enhancing gene transcription. imrpress.comimrpress.comnih.gov

The TRH promoter integrates these multiple signals, with distinct binding sites for factors like STAT3 and CREB, allowing for a dynamic regulation of thyroid hormone production in response to both metabolic and hormonal cues. nih.govoup.com

Table 2: Transcription Factors in TRH Gene Regulation

Transcription FactorActivating SignalReceptor PathwayFunction on TRH GeneSource(s)
STAT3 Leptin (direct)Leptin ReceptorBinds to STAT-response element to activate transcription. nih.govnih.govjci.orgnih.govresearchgate.net
CREB α-MSH (indirect via Leptin)Melanocortin 4 Receptor (MC4R)Binds to cAMP response element (CRE) to activate transcription. imrpress.comnih.govnih.govjci.org

Protein Synthesis and Secretion Modulation in TRH-Responsive Cells

Protirelin's primary and most well-documented function is the stimulation of protein synthesis and secretion in the thyrotroph cells of the anterior pituitary gland. patsnap.compatsnap.com Upon binding to its receptor on the thyrotroph surface, protirelin initiates a signaling cascade that results in the synthesis and release of thyroid-stimulating hormone (TSH). patsnap.commedchemexpress.eu This process is rapid, with TSH release occurring shortly after administration. patsnap.com

The mechanism involves the activation of phospholipase C, which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). patsnap.com IP3 triggers the release of calcium from intracellular stores, and the subsequent rise in cytosolic calcium concentration promotes the fusion of TSH-containing secretory vesicles with the cell membrane, resulting in exocytosis. imrpress.compatsnap.comimrpress.com In addition to TSH, protirelin also stimulates the release of prolactin from lactotroph cells in the anterior pituitary. targetmol.comtargetmol.com

Cell Proliferation, Differentiation, and Apoptosis Mechanisms

Beyond its role in hormone secretion, TRH exhibits effects on cell survival, growth, and differentiation in various tissues.

Apoptosis: Research suggests that TRH can exert anti-apoptotic effects. In animal experiments, TRH has been shown to have the potential to prevent apoptosis. researchgate.net The downstream hormone stimulated by TRH, thyrotropin (TSH), has also been found to prevent apoptosis. medchemexpress.eu

Proliferation: TRH has been observed to promote the proliferation of certain cell types. For example, it stimulates the proliferation of hair matrix keratinocytes. genecards.org Additionally, animal studies have indicated that TRH can promote the proliferation of insulin-producing pancreatic cells. researchgate.net

Differentiation: Emerging evidence points to a role for TRH in cellular differentiation. A study in the rice field eel demonstrated that TRH may be involved in gonadal differentiation. nih.gov In this model, TRH administration upregulated the expression of genes associated with male development (gsdf and amh) while downregulating a key gene for ovarian differentiation (cyp19a1a), suggesting a direct role in modulating the differentiation of gonadal cells. nih.gov

Subcellular Localization and Compartmentalization of TRH Signaling Components

The biological response to Thyrotropin-Releasing Hormone (TRH), and by extension its synthetic acetate salt this compound, is not merely a function of receptor binding but is intricately regulated by the precise spatial organization of its signaling components within the cell. The concept of compartmentalization, where signaling proteins are localized to specific subcellular domains, is crucial for ensuring the specificity, efficiency, and appropriate termination of the signal cascade. researchgate.netportlandpress.com This spatial segregation allows for the formation of localized signaling microdomains, preventing unwanted crosstalk between pathways and enabling distinct cellular outcomes even when using common second messengers. portlandpress.com The key components of the TRH signaling pathway, including the TRH receptor (TRH-R), Gq/11 proteins, and Phospholipase C-β (PLC-β), each exhibit distinct and dynamic subcellular distributions that are fundamental to their function.

Upon activation by TRH, the TRH-R, a G protein-coupled receptor (GPCR), initiates a cascade that is classically coupled to Gq/11 proteins. nih.gov These proteins, in turn, activate PLC-β, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govnih.gov The effectiveness and regulation of this pathway are highly dependent on the subcellular placement and trafficking of each of these molecular players.

TRH Receptor (TRH-R)

In the basal, unstimulated state, TRH receptors are predominantly located on the plasma membrane. frontiersin.org Following agonist binding, the receptors undergo a rapid and dynamic process of internalization. frontiersin.org This process begins with the clustering of receptors on the cell surface, followed by endocytosis into clathrin-coated vesicles in a manner dependent on arrestin and dynamin. frontiersin.orgresearchgate.net Initial vesicles containing the phosphorylated receptor soon merge with Rab5-positive early endosomes. frontiersin.orgresearchgate.net This trafficking from the plasma membrane to intracellular compartments is a key mechanism for signal desensitization and resensitization. frontiersin.org

Gq/11 Proteins

The heterotrimeric G proteins of the Gq/11 family, the primary transducers of the TRH signal, are mainly localized to the plasma membrane in their inactive state, which facilitates their coupling to TRH-R. nih.govoup.compnas.org However, their localization is not static. Studies using HEK293 cells have shown that prolonged stimulation with TRH can lead to the translocation of a portion of the Gαq/11 subunit from the membrane to the cytosol. nih.govoup.com In these studies, high-molecular-weight Gq/11 complexes (140 and 300 kDa) were identified in the membrane fraction, which dissociated upon long-term TRH treatment, coinciding with an increase in a smaller, 70 kDa Gq/11α complex in the cytosol. nih.gov Furthermore, cell-type-specific localization has been observed; for instance, in rat pancreatic B-cells, Gαq was detected on the rough endoplasmic reticulum (RER) near the Golgi apparatus. nih.govresearchgate.net

Phospholipase C-β (PLC-β)

The subcellular localization of PLC-β, the effector enzyme in the pathway, is notably isoform-specific, which contributes to the diversity of cellular responses. The four main isoforms exhibit distinct distributions:

PLC-β1 and PLC-β4 are found to be enriched at the plasma membrane. nih.govresearchgate.net PLC-β1 has also been identified within the nucleus and cytoplasm. nih.govscientificarchives.com

PLC-β2 and PLC-β3 are primarily located in the cytoplasm. nih.govresearchgate.net This differential localization is attributed to sequence variations within the C-terminal domain of the isoforms. researchgate.net The interaction with activated Gαq can also influence their location; for example, the interaction with Gαq prolongs the residence time of PLC-β3 at the plasma membrane. nih.gov

TRH-Degrading Ectoenzyme (TRH-DE)

The termination of the TRH signal in the extracellular space is primarily managed by the TRH-degrading ectoenzyme (TRH-DE), also known as pyroglutamyl peptidase II. researchgate.netnih.gov This M1 family metallopeptidase is a membrane-bound enzyme that hydrolyzes TRH. nih.govfrontiersin.org Its localization in the extracellular space, particularly its enrichment in specific cell types like the β2-tanycytes of the hypothalamus, allows for precise control over the concentration and duration of TRH available to bind to its receptors. researchgate.netfrontiersin.org

The following tables summarize the detailed research findings on the subcellular localization and trafficking of these key signaling components.

Research Findings on Subcellular Localization

Signaling ComponentPrimary LocalizationOther Reported LocationsResearch Context/Cell TypeCitation
TRH Receptor (TRH-R) Plasma MembraneEndosomes (following activation)Pituitary cells, HEK293 cells frontiersin.org
Gαq/11 Plasma MembraneCytosol (after prolonged TRH stimulation), Rough Endoplasmic Reticulum (RER)HEK293 cells, Rat pancreatic B-cells nih.govoup.comnih.govresearchgate.net
PLC-β1 Plasma Membrane, Nucleus, CytoplasmCell ProtrusionsHuman Osteoblasts, Rat C6Bu-1 glioma cells nih.govscientificarchives.com
PLC-β2 CytoplasmPerinuclear area, NucleusHuman Osteoblasts, Platelets nih.govresearchgate.netscientificarchives.comatlasgeneticsoncology.org
PLC-β3 CytoplasmCell ProtrusionsHuman Osteoblasts nih.govresearchgate.netscientificarchives.com
PLC-β4 Plasma MembraneCytoplasmic vesiclesHuman Osteoblasts nih.govresearchgate.netscientificarchives.com
TRH-DE Extracellular face of Plasma MembraneSecreted soluble form in bloodBrain (esp. tanycytes), Anterior Pituitary, Liver researchgate.netnih.govfrontiersin.org

Trafficking of TRH Signaling Components Upon Activation

ComponentEventSubcellular Location ChangeAssociated ProteinsTimescaleCitation
TRH-R Agonist Binding & PhosphorylationClustering on plasma membraneArrestinMinutes frontiersin.org
TRH-R InternalizationFrom Plasma Membrane to Clathrin-Coated VesiclesArrestin, Dynamin, Clathrin~10 minutes frontiersin.orgresearchgate.net
TRH-R Vesicle FusionFrom Clathrin-Coated Vesicles to Early EndosomesRab5, Transferrin receptorsMinutes frontiersin.orgresearchgate.net
TRH-R Endosomal SortingAccumulation in larger Early Sorting EndosomesRab4, Rab5~20 minutes frontiersin.org
TRH-R RecyclingFrom Early Endosomes to Recycling EndosomesRab4Following TRH removal frontiersin.org
Gαq/11 Prolonged ActivationTranslocation from Plasma Membrane to Cytosol-Hours (2-16h) nih.govoup.com

Structure Activity Relationships Sar of Protirelin Acetate and Trh Peptides

Identification of Key Amino Acid Residues for Receptor Binding Affinity

The interaction between TRH and its receptors (TRHRs) is a highly specific process governed by key amino acid residues in both the peptide and the receptor. All three amino acid residues of the TRH peptide are involved in binding to its receptors. researchgate.net Modifications to any of these residues can alter binding affinity. researchgate.net

Within the human TRH receptor (hTRH-R), a G protein-coupled receptor (GPCR), several amino acid residues have been identified as essential for ligand binding. These residues are located within the transmembrane (TM) helices and the extracellular loops (ECLs). mdpi.com Modeling studies and mutational analyses have pinpointed a binding pocket deep within the transmembrane bundle. mdpi.com

Key residues in the hTRH-R active binding site include:

Transmembrane Helix 3 (TM-3): Tyr-106 and Asn-110. mdpi.comresearchgate.net

Transmembrane Helix 6 (TM-6): Tyr-282 and Arg-283. mdpi.comresearchgate.net

Transmembrane Helix 7 (TM-7): Arg-306 and Tyr-310. mdpi.comresearchgate.net

The binding pocket is characterized by several polar amino acid residues that facilitate strong binding of TRH. mdpi.com The peptide's backbone forms hydrogen bonds with Tyr-106 and Arg-283, while also interacting with the side chains of Ile-109, Trp-279, and Ile-309. mdpi.com Furthermore, an aromatic interaction is suggested to be possible between the central histidine residue of TRH and Tyr-106 of the receptor. mdpi.com In addition to the transmembrane domain, residues in the extracellular domain, such as Tyr-181 in ECL-2, have been proposed as integral for receptor activation, potentially by interacting with the pGlu residue of TRH. researchgate.net

Table 1: Key Amino Acid Residues in hTRH-R for Ligand Binding
Receptor LocationResidueProposed Role in BindingReference
TM-3Tyr-106Essential for TRH binding; hydrogen bonding and potential aromatic interaction with His. mdpi.comresearchgate.net
TM-3Asn-110Considered a key residue for direct binding contact. mdpi.comresearchgate.net
ECL-2Tyr-181Integral for receptor activation; interacts with pGlu residue. researchgate.net
TM-6Tyr-282Essential for TRH binding; interacts with the amidated proline of the ligand. mdpi.comresearchgate.netnih.gov
TM-6Arg-283Key residue for hydrogen bonding with the peptide backbone. mdpi.com
TM-6Asn-289Forms hydrogen bonds with TRH. nih.govnih.gov
TM-7Arg-306Proposed to be essential for TRH binding. mdpi.comresearchgate.net
TM-7Tyr-310Involved in the active binding site; interacts with the C-terminal amide of the ligand. mdpi.comnih.gov

Functional Importance of Peptide Backbone and Side Chain Modifications

Modifications to the peptide backbone and amino acid side chains of TRH are primary strategies for creating analogues with improved pharmacological properties, such as enhanced stability, receptor affinity, and bioavailability. psu.eduresearchgate.netnih.gov Such modifications can overcome the short biological half-life and poor blood-brain barrier penetration of native TRH. psu.edunih.gov

Backbone Modifications: Altering the peptide backbone can increase proteolytic stability and influence receptor selectivity. d-nb.infoacs.orgrsc.org One such modification is the replacement of an oxygen atom with a sulfur atom (thionation). Thionated TRH analogues, particularly those with modifications at the C-terminus proline, have shown altered selectivity between pituitary and cortical TRH receptors. d-nb.info For example, the [Pro¹Ψ(CSNH₂)] analogue demonstrated higher affinity for pituitary receptors compared to the parent hormone. d-nb.info These changes highlight that subtle backbone alterations can significantly impact receptor selectivity and affinity. d-nb.info

Side Chain Modifications: Since all three amino acid residues of TRH are crucial for receptor binding, side chain substitutions are a major focus of SAR studies. researchgate.net

Histidine (His) Modification: The central histidine residue is a frequent target for modification. Substituting the C-2 position of the imidazole (B134444) ring with various alkyl groups has led to the development of TRH analogues with marked selectivity for the TRH-R2 receptor subtype over TRH-R1. nih.gov For instance, the analogue where the substituent is a cyclopropyl (B3062369) group (c-C₃H₅) was found to be a selective agonist for TRH-R2, with an EC₅₀ of 0.41 µM, while showing no activation of TRH-R1. nih.gov This approach is key to designing CNS-selective TRH peptides, as TRH-R2 is predominantly expressed in the central nervous system. nih.govmdpi.comacs.org

Pyroglutamic Acid (pGlu) Modification: Replacing the N-terminal pGlu residue is another strategy. An analogue where pGlu was replaced with pAad (pyroaminoadipic acid) and the histidine was methylated at the N-1 position showed potent activation of both TRH-R1 and TRH-R2. researchgate.net However, replacing pGlu with other bioisosteres like (R)- and (S)-(Ocp) resulted in analogues that did not bind or activate either receptor subtype. researchgate.net

Combined Modifications: Many potent analogues involve modifications at multiple positions. Taltirelin (B1682926), for example, features a modified pGlu residue ((1-methyl-(S)-4,5-dihydroorotyl)) which contributes to its improved stability and CNS activity. nih.govmdpi.com

Table 2: Effects of Selected TRH Modifications on Receptor Activity
Compound/ModificationDescription of ModificationKey FindingReference
[Pro¹Ψ(CSNH₂)]-TRHThioamide substitution at the C-terminal proline amide.Increased binding affinity and selectivity for pituitary vs. cortical receptors. d-nb.info
[2-(c-C₃H₅)-His]-TRHCyclopropyl group substituted at C-2 of the histidine imidazole ring.Selective agonist for TRH-R2 (EC₅₀ = 0.41 µM) with no TRH-R1 activation. nih.gov
NP-647Propyl group substituted at C-2 of the histidine imidazole ring.Exhibits 12-fold selectivity toward the TRH-R2 receptor. researchgate.net
[pAad¹, Nτ(1)-Me-His]-TRHpGlu replaced with pAad; histidine methylated at N-1 position.Potent activator of both TRH-R1 (EC₅₀ = 0.0049 µM) and TRH-R2 (EC₅₀ = 0.0024 µM). researchgate.net
Taltirelin (TAL)pGlu replaced with (1-methyl-(S)-4,5-dihydroorotyl).Improved CNS activity and resistance to degrading enzymes. nih.govmdpi.com

Conformational Analysis of Protirelin (B58367) Acetate (B1210297) and TRH Analogues

The three-dimensional conformation of TRH peptides is a critical determinant of their biological activity. psu.edu Protirelin itself is a relatively flexible molecule, with studies indicating it can exhibit multiple central conformational spaces separated by low energy barriers. mdpi.com The binding of protirelin to a receptor likely induces localized changes in the protein's conformation. mdpi.com

The development of conformationally restricted analogues has been a valuable tool for probing the "active" conformation of TRH when bound to its receptor. psu.edu By introducing constraints, such as a two-carbon bridge in the pyroglutamate (B8496135) region of [Phe²]TRH, researchers can test whether a predicted active conformation is correct. psu.edu

More advanced structural studies, such as cryo-electron microscopy, have provided detailed insights into how TRH and its analogues like taltirelin bind to and activate the TRH receptor. nih.gov These studies reveal that while both agonists bind in the same pocket, they induce distinct conformational changes in the receptor, particularly in TM6 and TM7. nih.govnih.gov For example, the interaction of the C-terminal proline amide with the receptor differs between TRH and taltirelin, affecting the conformation of the conserved NPxxY motif in TM7, which is crucial for GPCR activation. nih.gov The binding pocket for taltirelin is also wider than that for TRH. nih.gov Some TRH mimetics are designed to adopt a "propeller-shaped" conformation, which appears to be important for high receptor binding affinity. acs.org

Rational Design Principles for Modulating TRHR Selectivity and Potency

Rational drug design aims to create molecules with specific biological activities based on a detailed understanding of the target's structure and the ligand's SAR. nih.govacs.orgbiorxiv.org For TRH analogues, the primary goals are often to increase metabolic stability, enhance CNS penetration, and modulate selectivity between TRH-R1 (associated with endocrine effects) and TRH-R2 (associated with CNS effects). mdpi.comacs.orgresearchgate.net

Key principles applied in the rational design of TRH analogues include:

Exploiting Receptor Subtype Differences: The design of agonists that selectively target TRH-R2 is a major strategy. This is achieved by introducing modifications, primarily to the central histidine residue, that are better accommodated by the binding pocket of TRH-R2 than TRH-R1. nih.govresearchgate.net This approach has successfully produced CNS-selective compounds with reduced endocrine side effects. nih.govacs.org

Conformational Constraint: By locking the peptide into a specific three-dimensional shape that mimics the receptor-bound conformation, binding affinity and potency can be enhanced. psu.edu This involves creating cyclic analogues or introducing rigid structural elements. acs.orgpsu.edu

Bioisosteric Replacement and Functional Group Modification: Replacing metabolically labile groups with more stable bioisosteres is a common technique. For TRH, this includes modifying the N-terminal pGlu and the C-terminal amide to prevent enzymatic degradation. psu.eduresearchgate.net The introduction of different functional groups can also optimize electrostatic interactions with receptor residues, improving binding affinity. nih.govacs.org

Improving Physicochemical Properties: To enhance bioavailability and CNS penetration, modifications are made to increase lipophilicity and reduce the number of hydrogen bond donors/acceptors, often through prodrug strategies or by altering the peptide backbone and side chains. psu.eduacs.orgmdpi.com

These rational design strategies have led to the development of numerous TRH analogues, such as Taltirelin, which demonstrate the successful application of SAR principles to create drugs with improved therapeutic profiles compared to the parent hormone. nih.govmdpi.comacs.org

Analogues and Derivatives of Protirelin Acetate: Design and Mechanistic Characterization

Synthesis of Stable and Potent TRH Analogues for Research Applications

The transient therapeutic effects of native TRH are largely due to its rapid enzymatic degradation. Consequently, extensive research has been dedicated to synthesizing more stable and potent analogues. Strategies often involve modifying the pGlu, His, or Pro residues to prevent cleavage by peptidases.

A significant approach to creating metabolically stable and centrally acting TRH analogues involves replacing the central histidine residue. acs.org One strategy utilized substituted pyridinium (B92312) moieties to replace the His(2) residue of the peptide. nih.gov These analogues were synthesized using a solid-phase Zincke reaction. nih.gov To facilitate brain entry, 1,4-dihydropyridine (B1200194) prodrugs of these analogues were created, which, after enzymatic oxidation in the brain, yield the charged, degradation-resistant active form. nih.gov Among the compounds developed, one analogue demonstrated potency equivalent to TRH but with a significantly longer duration of action in research models. acs.org

Another successful strategy involves modifications at both the N- and C-termini of the tripeptide. nih.gov For instance, replacing pyroglutamic acid (pGlu) with pyro-2-aminoadipic acid and proline with pipecolic acid or thiazolidine-4-carboxylic acid has yielded tripeptides that are structurally distinct from TRH. nih.gov Several of these analogues exhibited stronger central nervous system activity than TRH with minimal hormonal effects. nih.gov The analogue Taltirelin (B1682926) hydrate, synthesized from aspartic acid, is noted for its high stability in blood and brain tissue compared to native TRH, resulting in CNS stimulating actions that are approximately 100 times stronger and 8 times longer-lasting in preclinical studies. nih.gov

To confer resistance to hydrolysis, phosphinic analogues of TRH have been synthesized. researchgate.net In these molecules, the scissile peptide bond between pGlu and His is replaced with a hydrolytically stable phosphinic bond. researchgate.netresearchgate.net The synthesis was achieved through a multi-step process, with a key step being an Ugi-type condensation reaction to create the pseudodipeptidic block, followed by the formation of the pyroglutamic ring on a solid phase. researchgate.netacs.org This approach has yielded potent synthetic inhibitors of pyroglutamyl peptidase II, an enzyme responsible for TRH degradation. researchgate.net

Modifications to the imidazole (B134444) ring of the central histidine residue have also been explored. nih.gov Analogues with halogen groups (Cl, Br, I) at the C-2 and/or C-5 positions, and various alkyl groups at the N-1 position have been synthesized and evaluated. nih.gov

Table 1: Examples of Stable TRH Analogues and Their Modifications

Analogue Type Modification Strategy Key Feature Research Finding
Pyridinium Analogues Replacement of His(2) with substituted pyridinium moieties. nih.gov Increased metabolic stability and central action. nih.gov Compound 2a (prodrug form) showed high potency and long duration of action with no binding to the endocrine TRH-receptor. nih.gov
Termini-Modified Analogues Replacement of pGlu with pyro-2-aminoadipic acid and Pro with other cyclic amino acids. nih.gov Structurally distinct from TRH with high CNS activity. nih.gov pAad-Leu-Pro-NH2 (RGH 2202) showed the highest CNS activity with negligible hormonal potency. nih.gov
Taltirelin Hydrate Synthesized from aspartic acid. nih.gov Orally active and highly stable in blood and brain. nih.gov CNS stimulating actions ~100x stronger and 8x longer-lasting than TRH in preclinical models. nih.gov
Phosphinic Analogues Replacement of the scissile peptide bond with a phosphinic bond. researchgate.net Resistance to hydrolytic degradation by peptidases. researchgate.netresearchgate.net GlpPsi[P(O)(OH)]HisProNH2 is a potent inhibitor of pyroglutamyl peptidase II. researchgate.net
Histidine-Modified Analogues Halogenation and/or alkylation of the imidazole ring of histidine. nih.gov Potential for receptor subtype selectivity. nih.gov Analogue 7k showed significant selectivity for the TRH-R2 receptor subtype in functional assays. nih.gov

Agonist and Antagonist Development for TRH Receptors: Mechanistic Studies

TRH mediates its effects through two G protein-coupled receptors (GPCRs), TRH receptor type 1 (TRH-R1) and TRH receptor type 2 (TRH-R2). bioscientifica.com These receptors, while having indistinguishable binding affinities for TRH itself, exhibit different tissue distributions and signaling characteristics, providing a basis for developing selective ligands. bioscientifica.com Both receptor subtypes primarily couple to the Gq/11 protein, leading to the activation of phospholipase C and subsequent increases in intracellular calcium and protein kinase C activation. guidetopharmacology.orgnih.gov

Agonist Development: Most analogue development has focused on creating agonists with improved properties. A full agonist is a molecule that binds to a receptor and elicits a maximal biological response, similar to the endogenous ligand. sigmaaldrich.com A partial agonist binds but produces a diminished response. sigmaaldrich.com The goal is often to design agonists that are selective for CNS-dominant receptors like TRH-R2 over the TRH-R1 receptor, which is more prevalent in the pituitary. nih.govbioscientifica.com

Mechanistic studies to characterize these agonists involve a battery of in vitro assays. For example, TRH analogues with modifications on the histidine ring were evaluated for their binding to HEK cells expressing either mouse TRH-R1 or TRH-R2. nih.gov Functional activity was then assessed through mechanistic assays such as calcium mobilization (using a Fluorometric Imaging Plate Reader - FLIPR) and inositol (B14025) phosphate (B84403) (IP-1) accumulation assays. nih.gov Through this process, analogue 7k was identified as a highly selective agonist for TRH-R2, showing 925-fold selectivity in the IP-1 assay and 272-fold selectivity in the FLIPR assay. nih.gov Such studies provide a clear mechanism for the compound's CNS-specific effects observed in vivo. nih.gov

Antagonist Development: A receptor antagonist binds to a receptor but does not initiate a biological response; instead, it blocks the effect of an agonist. sigmaaldrich.com Antagonists can be competitive, binding to the same site as the agonist, or non-competitive, binding to an allosteric site. sigmaaldrich.com The development of TRH receptor antagonists has been pursued to probe the physiological roles of the TRH system. While several small organic compounds have been identified as TRH receptor antagonists, they generally exhibit relatively low affinity. guidetopharmacology.org The development of high-affinity, selective antagonists remains an area of active research. Mechanistic studies for antagonists involve demonstrating their ability to bind to the receptor while inhibiting the functional response (e.g., calcium mobilization) stimulated by an agonist like TRH. nih.gov

Table 2: Mechanistic Characterization of TRH Receptor Ligands

Ligand Type Mechanism of Action Mechanistic Study Example Key Findings
Full Agonist Binds to receptor and produces a maximal biological response. sigmaaldrich.com Calcium mobilization and IP-1 accumulation assays in cells expressing TRH-R1 or TRH-R2. nih.gov TRH and its potent analogues stimulate phosphoinositide hydrolysis in a dose-dependent manner. nih.gov
Selective Agonist Preferentially binds to and activates one receptor subtype over another. Competitive binding and functional assays (FLIPR, IP-1) on HEK cells expressing mTRHR1 and mTRHR2. nih.gov Analogue 7k showed 925-fold functional selectivity for the TRH-R2 subtype. nih.gov
Antagonist Binds to receptor and blocks the action of an agonist, showing affinity but no efficacy. sigmaaldrich.com Inhibition of TSH-stimulated cAMP production in TSHR-expressing cells (for TSHR antagonists). nih.govjst.go.jp Small molecule antagonists can inhibit receptor activation by agonists. nih.gov

Peptidomimetic and Non-Peptide TRH Receptor Ligands: In Vitro Pharmacology

To overcome the inherent limitations of peptide-based drugs, such as poor oral bioavailability and metabolic instability, researchers have developed peptidomimetics and non-peptide ligands. Peptidomimetics are molecules that mimic the structure and function of a peptide, while non-peptide ligands are small molecules that can interact with the peptide's receptor but bear no structural resemblance to the original peptide. nih.gov

The in vitro pharmacological characterization of these ligands is essential to determine their potency and efficacy. Standard assays include receptor binding studies to determine affinity (Kd) and functional assays to measure potency (EC50).

One study compared the in vitro pharmacology of TRH with its analogue RX77368 (di-methyl proline-TRH) in the GH3 pituitary cell line. nih.gov Both peptides demonstrated saturable binding, but TRH bound with a higher affinity (Kd = 16 nM) than RX77368 (Kd = 144 nM). nih.gov In functional assays measuring phosphoinositide hydrolysis, TRH was also more potent (EC50 = 7.9 nM) than RX77368 (EC50 = 96.3 nM). nih.gov These in vitro data suggest that the greater in vivo potency of RX77368 is not due to enhanced receptor affinity but rather its superior metabolic stability. nih.gov

The design of peptidomimetics has also involved using scaffolds to arrange the key pharmacophore elements in the correct spatial orientation. For example, TRH peptidomimetics have been designed using a cyclohexane (B81311) framework to mimic the peptide backbone. acs.org The development of non-peptide ligands for GPCRs often requires high affinity (dissociation constants < 0.5 nM) and favorable pharmacokinetic properties to be suitable for in vivo applications. scirp.orgresearchgate.net

Table 3: In Vitro Pharmacological Data for TRH and an Analogue

Compound Assay Type Cell Line Parameter Value
TRH Binding GH3 Kd 16 nM nih.gov
Binding GH3 Bmax 227 fmol/mg protein nih.gov
Functional (Phosphoinositide Hydrolysis) GH3 EC50 7.9 nM nih.gov
RX77368 Binding GH3 Kd 144 nM nih.gov
Binding GH3 Bmax 123 fmol/mg protein nih.gov
Functional (Phosphoinositide Hydrolysis) GH3 EC50 96.3 nM nih.gov

Targeted Probes for TRH Receptor Imaging and Localization in Research Contexts (e.g., radioligands)

Targeted probes are indispensable tools for visualizing and quantifying receptors in tissues, providing critical information on their distribution and regulation in health and disease. For TRH receptors, both radioligands and fluorescent probes have been developed for research applications.

Radioligands for Autoradiography: A key method for localizing TRH receptors in the brain and other tissues is quantitative autoradiography. This technique uses a radiolabeled ligand that binds specifically to the receptor of interest. A highly successful radioligand has been [3H][3-Me-His2]TRH ([3H]MeTRH), a tritiated, high-affinity TRH analogue. nih.govjneurosci.org

Using [3H]MeTRH, researchers have meticulously mapped the distribution of TRH receptors in the rat brain. nih.govjneurosci.org These studies revealed high concentrations of receptors in areas such as the accessory olfactory bulb, the lateral nucleus of the amygdala, and the dentate gyrus. nih.govjneurosci.org Moderate levels were found in the hypothalamus and several brainstem motor nuclei, while low levels were present in the cerebral cortex and striatum. nih.gov Similar techniques have been applied to localize TRH receptors in the human brain, where the highest concentrations were found in the amygdala and the molecular layer of the hippocampus. nih.govneurology.org This distribution provides an anatomical basis for the diverse behavioral and neurological effects observed when TRH is administered. nih.gov

Fluorescent Probes for Cellular Imaging: At the subcellular level, fluorescent probes are used to study receptor trafficking, including internalization and recycling. For instance, TRH receptors can be tagged with Green Fluorescent Protein (GFP) to visualize their movement in living cells. oup.com Alternatively, specific antibodies against the receptor can be labeled with fluorescent dyes. oup.com Studies using these methods have shown that upon agonist stimulation, the TRH receptor internalizes via Rab5-positive endosomes and is then sorted for recycling back to the plasma membrane, a process involving Rab4. oup.com Such imaging techniques are crucial for understanding the dynamic regulation of receptor signaling. nih.gov

Table 4: Probes for TRH Receptor Imaging and Localization

Probe Type Example Probe Technique Application Finding
Radioligand [3H][3-Me-His2]TRH Quantitative Autoradiography Mapping receptor distribution in brain tissue slices. nih.govjneurosci.org High receptor density in the amygdala and hippocampus of rat and human brains. nih.govnih.gov
Fluorescent Probe GFP-tagged TRH Receptor Live-Cell Imaging / Confocal Microscopy Visualizing receptor trafficking and internalization in cultured cells. oup.com TRH receptor internalizes via Rab5-positive endosomes and recycles via Rab4-positive endosomes. oup.com
Fluorescent Probe Anti-receptor antibody with fluorescent dye Immunocytochemistry Staining fixed cells to determine receptor localization. oup.com Confirmed agonist-induced internalization of the TRH receptor from the plasma membrane. oup.com

Preclinical Mechanistic Investigations of Protirelin Acetate

Transgenic and Knockout Animal Models for Studying TRH System Physiology

Genetically modified animal models, particularly knockout (KO) mice, have been invaluable for determining the physiological significance of endogenous TRH and its receptors. nih.govwikipedia.org By inactivating the genes for TRH or its receptor subtypes (TRH-R1, TRH-R2), researchers can observe the resulting phenotypes to infer the system's function. wikipedia.org

TRH-R1 and TRH-R2 Knockout Mice: Studies using mice lacking either the TRH-R1 or TRH-R2 receptor have helped to functionally segregate their roles. Generally, TRH-R1 is considered to be more involved in neuroendocrine functions, while TRH-R2 is linked to CNS neurotransmitter effects. nih.gov However, this distinction is not absolute. nih.gov KO models for both receptors have demonstrated the limbic TRH system's role in mood regulation, as mice lacking either TRH-R1 or TRH-R2 display depressive-like behaviors. imrpress.comimrpress.com Specifically, TRH-R1 KO mice show increased anxiety-like behavior in the elevated plus-maze test. imrpress.comimrpress.com

TRH Knockout Mice: Mice completely deficient in TRH (TRH-KO) have provided critical insights. nih.gov These animals confirm that TRH is essential for the synthesis of both thyroid-stimulating hormone (TSH) and thyroid hormones. nih.gov Phenotypic analysis of TRH-KO mice helps to understand the broad physiological significance of the endogenous peptide. nih.gov

Other Transgenic Models: Transgenic mice expressing reporter genes like green fluorescent protein under the control of the TRH promoter are also used to map TRH-ergic neuronal circuits. dntb.gov.ua Furthermore, transgenic mouse models of neurodegenerative diseases, such as the hTau.P301S mouse model for tauopathy, are used in conjunction with techniques like organotypic slice cultures to study the potential therapeutic mechanisms of compounds acting on the CNS. mdpi.com

Table 2: Phenotypes of TRH System Knockout Models

Model Gene Inactivated Key Phenotypic Findings Implied Function of Gene Product
TRH-R1 KO Mouse TRH Receptor 1 Increased anxiety-like behavior; depressive-like behaviors. imrpress.comimrpress.com Mood regulation; anxiolysis.
TRH-R2 KO Mouse TRH Receptor 2 Depressive-like behaviors. imrpress.comimrpress.com Mood regulation.
TRH KO Mouse Thyrotropin-Releasing Hormone Deficient TSH and thyroid hormone synthesis. nih.gov Essential for hypothalamo-pituitary-thyroid axis function.

Organotypic Slice Cultures and Isolated Tissue Preparations for Mechanistic Studies

Organotypic slice cultures serve as an intermediate model between dissociated cell cultures and in vivo animal studies. unil.ch These cultures preserve the three-dimensional architecture, synaptic connections, and cellular diversity of a specific brain region, making them ideal for mechanistic investigations. mdpi.comd-nb.infonih.gov

Organotypic Hippocampal Slice Cultures (OHSCs): OHSCs from neonatal or adult rodents are widely used because they maintain the complex circuitry of the hippocampus. mdpi.comnih.gov This system allows for the study of synaptic mechanisms and pathological processes in a controlled ex vivo environment, free from the influence of the blood-brain barrier. mdpi.comunil.ch While direct studies of protirelin (B58367) in OHSCs are not extensively detailed in the provided sources, these models are perfectly suited for exploring the peptide's effects on synaptic plasticity, neuroprotection, and cellular interactions, which are implicated in its CNS functions. d-nb.info They are particularly valuable for studying neurodegenerative disease models and can be prepared from transgenic animals. mdpi.comd-nb.infonih.gov

Isolated Spinal Cord Preparations: Electrophysiological studies on isolated frog spinal cord have shown that TRH directly depolarizes motoneurons, leading to an increase in the monosynaptic reflex. nih.gov Furthermore, protirelin has been demonstrated to have a trophic, or growth-supporting, effect on cultured spinal cord tissue from rat fetuses. nih.gov These findings from isolated tissue preparations provide a mechanistic basis for the observed effects of protirelin on motor neuron function.

Pharmacological Tool Development and Application in Animal Models for Pathway Elucidation

The development of specific agonists and antagonists for TRH receptors is crucial for dissecting the peptide's signaling pathways and physiological roles.

TRH Analogs (Agonists): Synthetic analogs are often designed to have improved stability and receptor selectivity compared to native TRH. Taltirelin (B1682926) is a long-acting TRH analog with a higher affinity for brain TRH receptors than for pituitary receptors, which helps to separate its CNS effects from its endocrine actions. frontiersin.orgmdpi.com In animal models of Parkinson's disease, taltirelin was used to show that its therapeutic effect involves sustained dopamine (B1211576) release. frontiersin.org To elucidate the mechanism of this release, researchers used other pharmacological tools, such as reserpine (B192253) (a vesicular monoamine transporter inhibitor) and vanoxerine (B1682824) (a dopamine transporter inhibitor), demonstrating the involvement of these transporters. frontiersin.org

Development of Functional Antagonists: A significant challenge in TRH research was the lack of selective antagonists. The development of [β-Glu²]TRH marked a major advance. nih.gov This peptide was identified as a functional antagonist of TRH's central cholinergic actions. nih.govmdpi.com In vivo studies showed that [β-Glu²]TRH could completely reverse the stimulation of acetylcholine (B1216132) turnover in the rat hippocampus caused by TRH, without having any cholinergic activity of its own. nih.govresearchgate.net Such antagonists are invaluable tools for confirming that a specific physiological effect is mediated by TRH receptors and for isolating the roles of different TRH-mediated pathways. researchgate.net

Table 3: Pharmacological Tools for TRH Pathway Elucidation

Tool Class Mechanism/Application Key Finding from Application
Taltirelin Agonist Long-acting TRH analog with CNS selectivity. frontiersin.orgmdpi.com Improves motor function in rat models via sustained, transporter-dependent dopamine release. frontiersin.org
[Glu²]TRH Agonist/Lead Compound TRH analog with varied CNS actions, used as a basis for antagonist development. nih.govmdpi.com Showed CNS effects without endocrine activity, leading to further analog synthesis. mdpi.com
[β-Glu²]TRH Functional Antagonist Selectively blocks TRH-induced cholinergic activity. nih.govresearchgate.net Confirmed that TRH's analeptic and antidepressant-like effects are mediated through cholinergic pathways. nih.govresearchgate.net
Reserpine/Vanoxerine Pathway Inhibitors Inhibit VMAT-2 and DAT, respectively. frontiersin.org Used with taltirelin to show its dopamine-releasing effect is dependent on vesicular storage and reuptake transport. frontiersin.org

Microdialysis and In Vivo Electrophysiology for Neurobiological Studies of TRH

These advanced in vivo techniques allow for the real-time assessment of protirelin's effects on neurotransmission and neuronal activity in the brains of freely moving animals.

In Vivo Microdialysis: This technique is used to measure the extracellular concentrations of neurotransmitters in specific brain regions. Microdialysis studies have been instrumental in demonstrating that TRH and its analogs directly modulate neurotransmitter systems. It has been shown that TRH injected into the nucleus accumbens shell increases the release and turnover of dopamine, which is linked to its effects on feeding motivation. nih.gov Similarly, the TRH analog taltirelin was found to promote a persistent release of dopamine in the cortex and striatum. frontiersin.org Microdialysis was also the key technique used to demonstrate that TRH stimulates acetylcholine turnover in the hippocampus and that this effect is completely blocked by the functional antagonist [β-Glu²]TRH. nih.govmdpi.com

In Vivo Electrophysiology: This method involves recording the electrical activity of neurons in live animals. It provides direct evidence of how a substance affects neuronal firing patterns. In a rat model of Parkinson's disease, which is characterized by abnormal high-beta-band oscillations and pathological burst firing in the motor cortex and striatum, the TRH analog taltirelin was shown to halt these electrophysiological abnormalities. frontiersin.org This finding directly links the behavioral improvements seen with the analog to a normalization of pathological neural circuit activity.

Advanced Analytical and Bioanalytical Methodologies in Protirelin Acetate Research

Chromatographic Techniques for Separation and Quantification (e.g., HPLC, LC-MS/MS in research samples)

Chromatographic methods are indispensable for the analysis of protirelin (B58367) acetate (B1210297), ensuring its purity and enabling its quantification in complex biological matrices.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quality control of protirelin acetate. phytopurify.commedchemexpress.com HPLC systems, often equipped with a Diode-Array Detector (DAD) or UV detector, can effectively separate protirelin from impurities and degradation products. phytopurify.comjafs.com.pl Purity levels as high as 99.98% have been reported using HPLC analysis. medchemexpress.com The method's robustness makes it suitable for routine analysis in research and pharmaceutical manufacturing. jafs.com.plresearchgate.net For instance, reversed-phase HPLC using a C18 column is a common approach for analyzing protirelin and other peptides. jafs.com.plnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it the preferred method for quantifying protirelin (TRH) in research samples such as plasma and tissue homogenates. researchgate.netnih.gov This powerful technique combines the separation capabilities of liquid chromatography with the precise mass detection of mass spectrometry. nih.gov LC-MS/MS methods have been developed for the rapid and sensitive determination of TRH, with limits of detection reaching the femtomole (fmol) level. researchgate.net Selected reaction monitoring (SRM) mode enhances specificity, allowing for the detection of distinct fragment ions of TRH, such as the b2 product ion at m/z 249.1, which corresponds to the pyroglutamic acid-histidine dipeptide. researchgate.netnih.gov This high selectivity and sensitivity make LC-MS/MS ideal for characterizing the pharmacokinetic profiles of protirelin and for detecting endogenous TRH in complex biological samples like rat hypothalami. nih.govresearchgate.net

Table 1: Comparison of Chromatographic Methods for this compound Analysis

Technique Primary Application Detector Key Advantages Typical Sample Types Reported Limit of Quantification (LOQ)
HPLC Purity assessment, Separation UV, DAD phytopurify.com Robust, reliable for purity checks Pharmaceutical preparations, Synthetic peptides 0.12-42.0 µmol∙l⁻¹ (for general amino acids) jafs.com.pl
LC-MS/MS Quantification in biological matrices Mass Spectrometer High sensitivity, High selectivity, Structural confirmation researchgate.netnih.gov Plasma, Tissue homogenates, Biological fluids nih.govresearchgate.net 0.01 ng/mL (for Triptorelin, a GnRH analog) nih.gov

Spectroscopic Methods for Structural Analysis and Purity Assessment (e.g., NMR, CD)

Spectroscopic techniques are vital for the detailed structural elucidation of this compound, confirming its chemical identity and assessing its conformational properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful, non-destructive method used to confirm the primary structure of this compound. cas.cz ¹H NMR spectra provide detailed information about the chemical environment of each proton in the molecule, allowing for a comparison with the expected structure to confirm its identity. medchemexpress.comresearchgate.net NMR is highly effective for identifying and even quantifying impurities, including isomers or related compounds, without the need for extensive sample preparation. researchgate.net The technique can readily distinguish between peptides with very slight structural differences, making it a valuable tool for quality control and structural verification in peptide research. researchgate.netresearchgate.net

Circular Dichroism (CD) Spectroscopy is used to analyze the secondary structure of peptides and proteins in solution. wisc.edu While specific CD studies on the tripeptide protirelin are less common, the technique is broadly applied to study the conformation of peptides. It measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the peptide's folding pattern (e.g., alpha-helix, beta-sheet, random coil). This information is crucial for understanding how the peptide's three-dimensional shape might relate to its biological activity.

Infrared (IR) Spectroscopy provides information about the chemical bonds and functional groups within a molecule. nih.govmatec-conferences.org For this compound, IR spectroscopy can confirm the presence of key functional groups like amide bonds, which are characteristic of its peptide structure. wisc.edu

Table 2: Application of Spectroscopic Methods in this compound Research

Method Primary Application Information Obtained
NMR Spectroscopy Structural confirmation, Impurity identification medchemexpress.comresearchgate.net Atomic connectivity, chemical structure, presence of isomers and impurities. researchgate.net
IR Spectroscopy Functional group analysis wisc.edu Presence of specific chemical bonds (e.g., C=O, N-H from peptide bonds). nih.gov
CD Spectroscopy Conformational analysis wisc.edu Secondary structure content (e.g., random coil for a small peptide).
Mass Spectrometry Molecular weight determination researchgate.net Precise molecular mass and fragmentation patterns for structural confirmation. nih.gov

Immunoassays and Receptor Binding Assays for TRH/Protirelin Acetate Detection in Research Applications (e.g., ELISA, RIA)

Immunoassays and receptor binding assays are highly sensitive methods used to detect and quantify protirelin/TRH and to study its interaction with its receptors.

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used technique for quantifying TRH in biological samples. cloud-clone.commybiosource.com Competitive inhibition ELISA kits are commercially available for this purpose. In this format, TRH in a sample competes with a labeled TRH for binding to a limited number of anti-TRH antibodies coated on a microplate. mybiosource.com The resulting signal is inversely proportional to the amount of TRH in the sample. These assays are noted for their high sensitivity and specificity, with detection ranges typically in the picogram per milliliter (pg/mL) range. cloud-clone.com

Radioimmunoassay (RIA) was one of the first methods developed for the sensitive quantification of hormones like TRH in biological fluids. nih.govnih.gov The principle is similar to competitive ELISA but uses a radiolabeled version of TRH (e.g., ³H-TRH). RIA was historically crucial for measuring TRH blood concentrations and studying its pharmacokinetics. nih.govresearchgate.net

Receptor Binding Assays are functional assays used to investigate the interaction between a ligand (like protirelin) and its receptor. revvity.com These assays are fundamental for determining the binding affinity (Kd) of protirelin and its analogs to the TRH receptor. oup.com A common approach involves using a radiolabeled TRH analog, such as [³H]methyl-His-TRH ([³H]MeTRH), which has a high affinity for the receptor. oup.com In a typical experiment, cell membranes expressing the TRH receptor are incubated with the radioligand in the presence of varying concentrations of unlabeled protirelin. nih.govsemanticscholar.org The ability of protirelin to displace the radioligand from the receptor is measured, allowing for the calculation of its inhibitory concentration (IC50) and binding affinity. semanticscholar.org These assays are critical for structure-activity relationship studies, comparing the binding properties of different TRH analogs. oup.comnih.gov

Table 3: Comparison of Immuno- and Receptor Binding Assays for TRH/Protirelin Research

Assay Type Principle Typical Application Key Features
ELISA Competitive antibody-antigen binding mybiosource.com Quantification of TRH in biological fluids (serum, plasma). cloud-clone.com High sensitivity (pg/mL range), non-radioactive. cloud-clone.com
RIA Competitive binding with a radiolabeled antigen nih.gov Quantification of TRH in blood/plasma. nih.gov Historically significant, high sensitivity, involves radioactivity. nih.gov
Receptor Binding Assay Ligand competition for receptor binding sites oup.com Determining binding affinity (Kd) of TRH analogs, structure-activity studies. semanticscholar.org Measures direct interaction with the receptor, often uses radioligands. revvity.comnih.gov

Mass Spectrometry-Based Approaches for Proteomic and Metabolomic Studies Related to TRH Signaling

Mass spectrometry (MS) is a key technology for systems-level investigations into the cellular responses triggered by TRH signaling. It allows for the large-scale analysis of proteins (proteomics) and metabolites (metabolomics).

Metabolomics involves the comprehensive analysis of all metabolites within a biological system. frontiersin.org LC-MS-based metabolomics can be used to identify and quantify changes in the metabolic profile of cells or tissues in response to protirelin. researchgate.net For example, studies on GnRH agonists, which share some signaling pathway characteristics, have used metabolomics to analyze plasma samples and identify significant changes in metabolites. frontiersin.org Such studies can reveal the metabolic pathways affected by receptor activation, such as those involved in collagen and prostaglandin (B15479496) synthesis. frontiersin.org By applying statistical analyses like Principal Component Analysis (PCA) and identifying metabolites with significant changes, researchers can uncover novel mechanisms of action. frontiersin.orgresearchgate.net

Proteomics , the large-scale study of proteins, can also be employed to understand the effects of TRH signaling. MS-based proteomics would typically involve comparing the protein expression profiles of cells before and after stimulation with this compound. This could identify proteins that are up- or down-regulated or undergo post-translational modifications (like phosphorylation) as part of the signaling cascade initiated by TRH receptor activation. While specific proteomic studies focused solely on protirelin are not detailed in the provided context, the methodology is a standard and powerful approach in signal transduction research.

Table 4: Mass Spectrometry in Proteomic and Metabolomic Research of TRH Signaling

Approach Objective Methodology Potential Findings
Metabolomics To identify and quantify changes in metabolite profiles upon TRH stimulation. researchgate.net LC-MS analysis of biological samples (e.g., plasma, cell extracts) followed by statistical analysis (PCA, VIP scores). frontiersin.org Identification of altered metabolic pathways (e.g., amino acid metabolism, lipid synthesis) and discovery of novel biomarkers. frontiersin.org
Proteomics To identify changes in protein expression and post-translational modifications. LC-MS/MS analysis of digested protein extracts from control vs. TRH-treated cells (e.g., using SILAC or label-free quantification). Identification of downstream signaling proteins, transcription factors, and other effectors regulated by the TRH pathway.

Biosensors and Label-Free Technologies for Real-Time TRH Receptor Interactions

Recent technological advancements have enabled the real-time monitoring of molecular interactions, providing dynamic insights into TRH receptor function that are not possible with endpoint assays.

Bioluminescence Resonance Energy Transfer (BRET) is a powerful biosensor technology used to study protein-protein interactions in living cells in real-time. researchgate.netnih.gov In the context of TRH research, BRET assays can directly monitor the interaction between the TRH receptor (TRHR) and its signaling partners, such as G-proteins or β-arrestin 2. researchgate.net This is achieved by fusing a luciferase (the BRET donor) to the receptor and a fluorescent protein (the BRET acceptor) to the interacting partner. Upon addition of a substrate, ligand-induced conformational changes bring the donor and acceptor into close proximity, resulting in energy transfer that can be measured. researchgate.net BRET can detect rapid, ligand-induced interactions, providing kinetic data on the activation and desensitization of the receptor. nih.gov

Label-Free Technologies , such as Surface Plasmon Resonance (SPR) , allow for the real-time analysis of molecular interactions without the need for radioactive or fluorescent labels. oup.com In a typical SPR experiment, one interacting partner (e.g., the TRH receptor) is immobilized on a sensor chip. A solution containing the other partner (e.g., protirelin) is then flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected in real-time. oup.com This allows for the precise determination of kinetic parameters, including association (on-rate) and dissociation (off-rate) constants, providing a detailed picture of the binding dynamics. oup.comnih.gov

Table 5: Real-Time and Label-Free Technologies for TRH Receptor Studies

Technology Principle Application in TRH Research Data Generated
BRET Energy transfer between a luciferase and a fluorescent protein upon close proximity. researchgate.net Monitoring TRHR interaction with G-proteins or β-arrestin in living cells. researchgate.net Real-time kinetics of protein-protein interactions (association/dissociation) inside the cell. nih.gov
SPR Detection of changes in refractive index upon molecular binding to a sensor surface. oup.com Kinetic analysis of protirelin binding to purified TRH receptors. Association rate (ka), dissociation rate (kd), and affinity constant (KD). nih.gov
Fluorescence Flow Cytometry Quantitative analysis of fluorescently-labeled ligands binding to receptors on cells. nih.gov Characterizing ligand-receptor interactions on whole cells. Binding affinity, receptor number, real-time binding dynamics. nih.gov

Future Directions and Emerging Research Avenues for Protirelin Acetate Studies

Elucidation of Novel TRH Receptor Subtypes and Their Functions

The classical understanding of protirelin's actions has been primarily mediated through two well-characterized G protein-coupled receptors (GPCRs), TRH receptor type 1 (TRH-R1) and TRH receptor type 2 (TRH-R2). nih.gov These receptors are known to have different tissue distributions and signaling properties; TRH-R1 is predominantly involved in the endocrine functions of TRH, while TRH-R2 is thought to mediate its effects in the central nervous system. nih.govfrontiersin.org However, emerging evidence suggests the existence of additional receptor subtypes, which could significantly expand our understanding of the TRH system's complexity and offer new targets for therapeutic intervention.

In vertebrates, a third subtype, TRH-R3, has been identified and predicted. scienceopen.comnih.gov While TRH-R2 has not been found in humans, TRH-R1 is the principal type. frontiersin.orgnih.gov TRH-R3 has been cloned and functionally characterized in non-mammalian species, including chickens and Xenopus laevis. scienceopen.comnih.gov In chickens, both TRH-R1 and TRH-R3 are functional receptors that can be potently activated by TRH to stimulate multiple signaling pathways. scienceopen.com They exhibit distinct, though sometimes overlapping, tissue expression patterns. For instance, cTRHR1 is highly expressed in the anterior pituitary and testes, whereas cTRHR3 is abundant in muscle, fat, the spinal cord, and various brain regions, in addition to the pituitary and testes. scienceopen.com The functional significance of these subtypes and their differential distribution suggests that TRH's physiological roles in birds are mediated by at least two distinct receptors. scienceopen.com

Furthermore, some research points towards the possibility of even more diversity within TRH receptors. Studies with novel synthetic TRH analogs have identified compounds that bind to sites in the rat hippocampus and cortex but not to the known TRHR1 or TRHR2 receptors, hinting at the existence of yet-unidentified TRH receptor subtypes in the mammalian brain. nih.gov The potential for such multiplicity in TRH receptors could explain observed mismatches between TRH-degrading enzyme expression and known receptor locations in tissues like the hippocampus. nih.gov Additionally, truncated receptor subtypes, such as a TRα-t form lacking a ligand-binding domain found in goldfish, suggest that alternative receptor forms could play a modulatory role in hormone-induced gene expression. oup.com The continued exploration for and characterization of these novel receptor subtypes are critical future steps.

Table 1: Known and Emerging TRH Receptor Subtypes

Receptor SubtypeKnown Mammalian DistributionKey Research FindingsPotential FunctionsCitations
TRH-R1 High levels in the pituitary gland; limited CNS expression.Mediates classical endocrine effects of TRH.Regulation of the hypothalamic-pituitary-thyroid axis. nih.govfrontiersin.orgnih.gov
TRH-R2 Widely distributed throughout the CNS; low levels in the pituitary (rodents). Not detected in humans.Exhibits higher basal signaling activity and is more rapidly internalized than TRH-R1.Mediates neurotransmitter effects, arousal, and cognitive functions. nih.govfrontiersin.orgnih.gov
TRH-R3 Not identified in mammals. Found in birds (Gallus gallus) and amphibians (Xenopus laevis).Functionally activated by TRH in chickens, with wide but distinct tissue expression compared to cTRHR1.Mediates TRH actions in various tissues including muscle, fat, and specific brain regions in non-mammalian vertebrates. scienceopen.comnih.govnih.gov
Putative Novel Subtypes Suggested presence in rat brain (cortex, hippocampus).Novel TRH analogs bind to sites distinct from TRHR1 and TRHR2.May mediate specific central actions of TRH, potentially explaining some effects in humans who lack TRHR2. nih.gov

Interplay Between TRH Signaling and Cellular Organelle Dynamics

Protirelin (B58367) acetate (B1210297) initiates a cascade of intracellular events by binding to its receptors on the cell surface. This signaling is intricately linked with the dynamics of various cellular organelles, which act as critical hubs for signal transduction, propagation, and regulation. Future research is increasingly focused on dissecting these complex interactions to provide a more holistic view of TRH's cellular impact.

The primary signaling pathway for TRH receptors involves the Gq/11 family of G proteins. frontiersin.orgfrontiersin.org Activation of the receptor triggers the dissociation of G protein subunits, leading to the stimulation of phospholipase Cβ (PLCβ). frontiersin.orgresearchgate.net PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a lipid component of the plasma membrane, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). mdpi.com

This is where the interplay with organelles becomes crucial. IP3 diffuses from the plasma membrane to the endoplasmic reticulum (ER), where it binds to IP3 receptors on the ER membrane. mdpi.com This binding opens calcium channels, causing a rapid release of stored Ca²⁺ from the ER lumen into the cytosol. frontiersin.orgmdpi.com This mobilization of intracellular calcium is a hallmark of TRH signaling and initiates numerous downstream effects, including the activation of calcium/calmodulin-dependent protein kinases (CAMK) and the regulation of ion channels. frontiersin.orgresearchgate.net Concurrently, DAG remains at the plasma membrane and activates protein kinase C (PKC), which in turn can trigger other signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway. researchgate.netmdpi.com

Following activation, the TRH receptor undergoes desensitization and internalization, a process heavily reliant on organelle-associated cellular machinery. frontiersin.org The activated receptor is phosphorylated, leading to the binding of β-arrestin. frontiersin.orgfrontiersin.org β-arrestin acts as an adaptor protein, recruiting components of the endocytic machinery, such as clathrin and AP-2, which mediate the formation of clathrin-coated pits and subsequent internalization of the receptor into endosomes. frontiersin.org This process, which is dependent on the protein dynamin, effectively terminates G protein-dependent signaling from the cell surface. frontiersin.org The fate of the internalized receptor—whether it is recycled back to the plasma membrane or targeted for degradation in lysosomes—represents another layer of regulation involving organelle trafficking. Recent studies have also begun to investigate the role of other organelles, noting that proteins like casein kinase 1α (CK1α), which is present in multiple cellular organelles, can play a role in regulating TRH-downstream effects like thyrotropin synthesis. researchgate.net

Table 2: Cellular Organelles in TRH Signaling

OrganelleRole in TRH SignalingKey Molecules InvolvedCitations
Plasma Membrane Site of receptor activation and second messenger generation.TRH Receptor, Gq/11, Phospholipase Cβ (PLCβ), Phosphatidylinositol 4,5-bisphosphate (PIP2), Diacylglycerol (DAG) frontiersin.orgresearchgate.netmdpi.com
Endoplasmic Reticulum (ER) Major intracellular calcium store.Inositol 1,4,5-trisphosphate (IP3) Receptor, Calcium (Ca²⁺) frontiersin.orgmdpi.com
Endosomes Sorting station for internalized receptors.Internalized TRH Receptor, β-arrestin, Clathrin, AP-2, Dynamin frontiersin.orgfrontiersin.org
Lysosomes Site of receptor degradation. frontiersin.org
Multiple Organelles Regulation of downstream signaling pathways.Casein Kinase 1α (CK1α) researchgate.net

Advanced Modeling and Computational Approaches for TRH-Receptor Interactions

The precise structural details of the interaction between protirelin acetate and its receptors remain elusive due to the challenges in crystallizing G protein-coupled receptors (GPCRs). mdpi.com In the absence of an experimentally determined 3D structure, advanced computational modeling has become an indispensable tool for gaining insights into TRH-receptor binding. cas.czoup.com These in silico approaches allow researchers to construct models, simulate dynamic interactions, and generate testable hypotheses about the molecular basis of receptor activation.

Homology modeling is a primary technique used to build 3D structures of TRH receptors. mdpi.comcas.cz This method relies on using the known crystal structure of a related GPCR as a template. oup.com For instance, models of the human TRH receptor (hTRH-R) have been generated based on templates like the neuropeptide Y1 receptor. mdpi.com Once an initial model is built, it must be computationally refined using energy minimization and molecular dynamics (MD) simulations to create a more stable and realistic structure. oup.com

MD simulations, such as mixed-mode Monte Carlo/stochastic dynamics (MC-SD), are then employed to explore the conformational flexibility of both the ligand (TRH) and the receptor. acs.org These simulations can model the binding event over time, revealing key interactions between specific amino acids. For example, computational studies have predicted and supported experimental findings that the pyroglutamyl (pGlu) residue of TRH interacts with Tyr-106 in the receptor's third transmembrane helix (TMH3), while the ProNH₂ moiety interacts with Arg-306 in TMH7. oup.comacs.org These models also help in understanding the role of the extracellular loops (ECLs), which are thought to be involved in initial ligand recognition and guiding the ligand into the transmembrane binding pocket. mdpi.com

Docking studies are used to predict the preferred binding orientation of TRH and its analogs within the receptor's binding site. This has been instrumental in exploring how TRH-like peptides, which may have substitutions for the central histidine residue, might interact with the receptor. cas.cz These computational techniques are not just predictive; they are part of an iterative cycle where modeling predictions are tested through site-directed mutagenesis and functional assays, and the experimental results are then used to refine the computational models further. oup.comacs.org This synergy between in silico and in vitro methods is crucial for mapping the binding pocket and understanding the structural basis for the activity of different TRH analogs. acs.org

Systems Biology and Omics Approaches to TRH System Research

The traditional reductionist approach of studying single molecules or pathways in isolation is giving way to more holistic, systems-level investigations. Systems biology integrates large-scale datasets from various "omics" disciplines—such as genomics, transcriptomics, proteomics, and metabolomics—to construct comprehensive models of biological systems. isbscience.orgntnu.edu This approach is particularly well-suited for unraveling the complexity of the TRH system, which involves intricate networks of genes, proteins, and metabolites across multiple cell types and tissues. wikipedia.org

Multi-omics approaches offer a hypothesis-free way to explore the global changes induced by this compound. nih.govnih.gov By combining different layers of biological information, researchers can gain a more complete picture of the molecular players and regulatory networks involved in TRH's physiological and pathological effects. thermofisher.comlabmanager.com For example:

Transcriptomics (e.g., RNA-sequencing) can identify all the genes whose expression is altered in response to TRH stimulation.

Proteomics (e.g., mass spectrometry) can quantify changes in the abundance of thousands of proteins and their post-translational modifications, revealing the downstream effectors of TRH signaling. labmanager.com

Metabolomics can measure fluctuations in small molecules, providing a functional readout of cellular metabolic status following TRH exposure. thermofisher.com

The integration of these datasets allows for the discovery of novel pathways and biomarkers that might be missed by single-omics studies. thermofisher.commdpi.com A powerful example of this approach is the recent identification of TRH as a novel prognostic biomarker in acute myeloid leukemia (AML). mdpi.comresearchgate.net Using single-cell RNA sequencing, a transcriptomics technique, researchers found that TRH expression was a feature of a specific subpopulation of leukemia cells and correlated with patient outcomes. mdpi.comresearchgate.net Further analysis integrating genomic data (driver mutations) and clinical information from large patient cohorts validated TRH's potential as a biomarker to improve risk stratification in AML. mdpi.com

Applying systems biology to the TRH system can help create predictive models of its behavior in health and disease. isbscience.orgnih.gov This can lead to a better understanding of its role in neurodegenerative diseases, mood disorders, and endocrine regulation, and ultimately aid in the identification of new therapeutic targets and personalized medicine strategies. nih.govnih.gov

Development of Novel Research Tools and Probes for TRH System Manipulation

Advancing our understanding of the TRH system fundamentally relies on the development of sophisticated and specific tools to probe and manipulate its components. Future research will benefit greatly from an expanded toolkit of novel chemical probes, biological reagents, and detection technologies.

A key area of development is the synthesis of novel TRH analogs with improved properties. This includes creating subtype-selective ligands that can differentiate between TRH-R1, TRH-R2, and potentially novel receptor subtypes. nih.gov Such analogs are invaluable for dissecting the specific physiological roles of each receptor. nih.gov Another important strategy is the prodrug approach, where TRH or its analogs are chemically modified to enhance properties like lipophilicity, allowing them to cross the blood-brain barrier more effectively. mdpi.com These prodrugs are designed to be inactive until they reach the central nervous system, where they are converted to the active peptide, thereby providing a way to study the central actions of TRH with reduced peripheral side effects. mdpi.com

The development of specific inhibitors for enzymes involved in TRH metabolism is another crucial research avenue. The TRH-degrading ectoenzyme (TRH-DE) is a key regulator of TRH's biological activity. nih.gov The identification and characterization of potent and specific inhibitors of TRH-DE, such as the naturally derived Hermodice carunculata protease inhibitor (HcPI), provide a means to enhance the effects of endogenous or administered TRH. nih.gov Solving the structure of such inhibitors could lead to the design of new and even more effective therapeutic tools. nih.gov

Furthermore, the creation of advanced detection and imaging tools is essential. This includes developing highly specific antibodies for different receptor subtypes for use in techniques like immunohistochemistry and Western blotting, allowing for precise localization and quantification. scienceopen.com The generation of fluorescently labeled ligands can enable real-time tracking of receptor internalization and trafficking within living cells. frontiersin.org At a more fundamental level, novel detection systems, such as those combining soft-agar filtration with multiplex PCR, have been developed to rapidly identify viable bacteria carrying the trh gene, which is important in the context of food safety and pathology but demonstrates the innovation in detection methods that could be adapted for other research areas. asm.orgresearchgate.net Commercially available probes, like the TRH-100, are used for environmental monitoring but share a name with the hormone, highlighting the need for specificity in nomenclature. pace-sci.com Cell-based assays using engineered cell lines that express TRH receptors are also becoming more common for screening chemical libraries to identify new agonists or antagonists. europa.eu

Q & A

Q. What are the optimal protocols for preparing and storing Protirelin acetate solutions to ensure stability in experimental settings?

this compound solutions require careful handling due to its peptide nature. For in vivo studies, dissolve the powder in sterile water (50 mg/mL, 110.51 mM) or DMSO (250 mg/mL, 552.54 mM) with brief sonication to ensure clarity . Stock solutions should be aliquoted and stored at -80°C for long-term stability (1 year), while lyophilized powder remains stable at -20°C for up to 3 years . For intraperitoneal administration, prepare working solutions using a vehicle of 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% ddH2O to maintain solubility and biocompatibility .

Q. How does this compound modulate TSH release in standard in vitro assays?

this compound acts as a thyrotropin-releasing hormone (TRH) analog, binding to TRH receptors in the anterior pituitary to stimulate TSH and prolactin secretion. In in vitro models, dose-response curves (typically 1–100 nM) are generated using primary pituitary cell cultures, with TSH levels quantified via ELISA or radioimmunoassay . Control experiments should include TRH receptor antagonists (e.g., chlordiazepoxide) to confirm specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound-induced hyperthermia between intact and thyroidectomized animal models?

In intact Wistar rats, this compound (10–20 mg/kg, intraperitoneal) induces transient hyperthermia (+1.5–2.0°C), but this effect is absent in thyroidectomized models . To address this discrepancy:

  • Validate thyroid hormone levels (T3/T4) post-thyroidectomy via ELISA .
  • Co-administer exogenous thyroid hormones (e.g., levothyroxine) to rescue thermal responses in thyroidectomized rats .
  • Use TRH receptor knockout models to isolate central vs. peripheral mechanisms .

Q. What statistical frameworks are appropriate for analyzing dose-dependent effects of this compound on physiological parameters?

Dose-response studies (e.g., 1–20 mg/kg in rats ) require nonlinear regression models (e.g., sigmoidal curves) to estimate EC50 values. For thermal response

  • Apply repeated-measures ANOVA to account for temporal variability .
  • Use post hoc tests (e.g., Tukey’s HSD) to compare means across doses and surgical groups .
  • Report effect sizes (Cohen’s d) and confidence intervals to enhance reproducibility .

Q. How should experimental designs control for circadian rhythm interference in this compound studies?

Protirelin’s thermogenic effects in rodents show circadian sensitivity . To mitigate variability:

  • Standardize experiments within a fixed time window (e.g., 1:00 AM–4:00 PM) under controlled ambient temperature (24±1°C) .
  • Include sham-operated controls to isolate surgical stress effects.
  • Randomize animal cohorts across experimental days to balance circadian influences .

Methodological Considerations

Q. What are best practices for validating this compound purity and bioactivity in preclinical studies?

  • Confirm purity (≥95%) via reverse-phase HPLC with UV detection (λ = 280 nm) .
  • Verify bioactivity using in vitro TSH release assays (primary pituitary cells) with positive controls (e.g., synthetic TRH) .
  • For in vivo studies, include vehicle-only groups to control for solvent effects (e.g., DMSO-induced vasodilation) .

Q. How can researchers optimize this compound dosing for chronic administration studies?

  • Conduct pilot pharmacokinetic studies to determine elimination half-life (e.g., serial blood sampling post-injection).
  • For multi-dose regimens, use lower doses (1–5 mg/kg) to avoid tachyphylaxis, as repeated high doses (20 mg/kg) may desensitize TRH receptors .
  • Monitor body weight and thyroid histopathology to assess long-term toxicity .

Data Interpretation Challenges

Q. Why do some studies report divergent roles of Protirelin in thermoregulation and growth modulation?

Protirelin’s dual roles may stem from evolutionary conservation of TRH-like peptides in growth pathways (e.g., C. elegans ) vs. mammalian thermoregulation. To reconcile this:

  • Compare transcriptomic profiles of TRH receptor-expressing tissues (e.g., hypothalamus, pituitary) across species.
  • Use conditional knockout models to dissect tissue-specific functions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.